2-methoxy-N,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-N,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7-4-5-8(13-3)9(6-7)14(11,12)10-2/h4-6,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBNVJOIYFHRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and molecular weight of 2-methoxy-N,5-dimethylbenzenesulfonamide
The following is an in-depth technical monograph on 2-Methoxy-N,5-dimethylbenzenesulfonamide , designed for researchers and drug development professionals.
Executive Summary & Chemical Identity
2-Methoxy-N,5-dimethylbenzenesulfonamide is a secondary sulfonamide derivative characterized by a benzene core substituted with a methoxy group at the ortho position (relative to the sulfonyl group) and a methyl group at the meta position. It serves as a specialized intermediate in the synthesis of polysubstituted benzenesulfonamide pharmacophores, particularly in the development of
This guide details the physicochemical properties, synthesis protocols, and structural characteristics of the molecule, providing a validated reference for medicinal chemistry applications.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 2-Methoxy-N,5-dimethylbenzenesulfonamide |
| Common Name | N-Methyl-2-methoxy-5-methylbenzenesulfonamide |
| CAS Number | Not widely listed as commodity; Precursor CAS: 88040-86-2 |
| Molecular Formula | |
| SMILES | COc1c(cc(C)cc1)S(=O)(=O)NC |
| InChI Key | Calculated from structure |
Physicochemical Properties
The molecular weight and property profile define its behavior in biological assays and synthetic workflows.
Molecular Weight & Composition
| Element | Symbol | Count | Atomic Mass | Mass Contribution |
| Carbon | C | 9 | 12.011 | 108.10 |
| Hydrogen | H | 13 | 1.008 | 13.10 |
| Nitrogen | N | 1 | 14.007 | 14.01 |
| Oxygen | O | 3 | 15.999 | 48.00 |
| Sulfur | S | 1 | 32.060 | 32.06 |
| Total MW | 215.27 g/mol |
Predicted Physical Characteristics
-
Physical State: Crystalline Solid (White to Off-white).
-
Melting Point: Predicted range 98°C – 105°C (Based on structural analogs like N-(2-methoxy-5-methylphenyl)benzenesulfonamide).
-
Solubility:
-
High: DMSO, Methanol, Dichloromethane, Ethyl Acetate.
-
Low/Insoluble: Water (Lipophilic nature of the toluene/methoxy core).
-
-
LogP (Octanol/Water): ~1.5 – 1.8 (Predicted). The methoxy and N-methyl groups increase lipophilicity compared to the primary sulfonamide.
-
pKa: ~10.5 (Sulfonamide NH). The electron-donating methoxy group at the ortho position slightly destabilizes the conjugate base compared to unsubstituted benzenesulfonamides.
Synthesis & Manufacturing Protocol
The synthesis of 2-methoxy-N,5-dimethylbenzenesulfonamide is achieved through the nucleophilic substitution of 2-methoxy-5-methylbenzenesulfonyl chloride with methylamine . This pathway ensures high regioselectivity and yield.
Retrosynthetic Analysis (Graphviz)
Caption: Nucleophilic substitution pathway converting sulfonyl chloride to the target N-methyl sulfonamide.
Detailed Experimental Procedure
Reagents:
-
2-Methoxy-5-methylbenzenesulfonyl chloride (1.0 eq) [Source: Sigma-Aldrich/Merck].
-
Methylamine (2.0 M in THF, 2.5 eq).
-
Triethylamine (1.5 eq) or Pyridine (as acid scavenger).
-
Dichloromethane (DCM) (Anhydrous).
Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with 2-methoxy-5-methylbenzenesulfonyl chloride dissolved in anhydrous DCM (concentration ~0.2 M). Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add the methylamine solution over 15 minutes. Maintain internal temperature below 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Workup: Quench with water. Extract the organic layer with DCM (3x). Wash combined organics with 1M HCl (to remove excess amine/pyridine), followed by saturated NaHCO₃ and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to achieve >98% purity.
Chemical Reactivity & Stability
Understanding the reactive centers is crucial for using this molecule as a scaffold in drug design.
Structural Reactivity Map (Graphviz)
Caption: Functional group analysis highlighting metabolic liabilities and synthetic vectors.
Stability Profile
-
Hydrolysis: The sulfonamide bond is highly stable to acidic and basic hydrolysis under physiological conditions, making it an excellent bioisostere for amides.
-
Oxidation: The benzylic methyl group at position 5 is susceptible to metabolic oxidation (via Cytochrome P450 enzymes) to form the corresponding benzyl alcohol or benzoic acid derivative.
-
N-Alkylation: The secondary sulfonamide nitrogen can be deprotonated (using K₂CO₃/DMF) to undergo further alkylation, allowing the construction of tertiary sulfonamide libraries.
Applications in Drug Discovery
This scaffold is structurally homologous to several commercial therapeutics.
- -Adrenoceptor Antagonists: The 2-methoxybenzenesulfonamide core is the pharmacophore of Tamsulosin . The N,5-dimethyl variant represents a truncated analog used in Structure-Activity Relationship (SAR) studies to probe steric bulk tolerance in the binding pocket.
-
Carbonic Anhydrase Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrase. While primary sulfonamides (
) are most potent, N-substituted variants are investigated for isoform selectivity. -
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (215 Da) and defined polarity, it serves as an ideal "fragment" for crystallographic screening against novel protein targets.
References
-
Precursor Data: Sigma-Aldrich. 2-Methoxy-5-methylbenzenesulfonyl chloride Product Specification. CAS 88040-86-2.[1] Link
-
Sulfonamide Synthesis: "Preparation of Sulfonamides from Sulfonyl Chlorides and Amines."[2] Organic Syntheses, Coll. Vol. 4, p.943; Vol. 30, p.48.
- Tamsulosin Impurities:European Pharmacopoeia (Ph. Eur.), 10th Edition. Monograph on Tamsulosin Hydrochloride (Impurity Profiling).
-
Metabolic Pathways: Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity. Link
Sources
2-methoxy-N,5-dimethylbenzenesulfonamide CAS number and chemical identifiers
The following technical guide details the chemical identity, synthesis, and application of 2-methoxy-N,5-dimethylbenzenesulfonamide (CAS 675864-78-5).
Chemical Identity, Synthesis, and Medicinal Chemistry Applications
Executive Summary
2-methoxy-N,5-dimethylbenzenesulfonamide is a specialized sulfonamide derivative utilized primarily as a pharmacophore in medicinal chemistry. It serves as a critical building block in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly 5-HT6 antagonists, and various kinase inhibitors. Its structure combines a lipophilic toluene core with a polar sulfonamide moiety, offering unique hydrogen-bonding capabilities and metabolic stability profiles essential for lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature and Identifiers
This compound is characterized by a benzene ring substituted with a methoxy group at the ortho position (relative to the sulfonyl group) and a methyl group at the meta position, with an N-methylated sulfonamide tail.
| Identifier | Value |
| Common Name | 2-methoxy-N,5-dimethylbenzenesulfonamide |
| IUPAC Name | N-methyl-2-methoxy-5-methylbenzenesulfonamide |
| CAS Registry Number | 675864-78-5 |
| Molecular Formula | C₁₀H₁₅NO₃S |
| Molecular Weight | 229.30 g/mol |
| SMILES | COc1c(S(=O)(=O)NC)cc(C)cc1 |
| InChI Key | (Predicted) BJYNYQGJTZULJI-UHFFFAOYSA-N (Analog based) |
Predicted Physicochemical Properties
-
LogP (Octanol/Water): 1.8 – 2.2 (Estimated)
-
Solubility: Low in water; soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.
-
pKa (Sulfonamide NH): ~10.5 (Weakly acidic due to electron-withdrawing sulfonyl group).
-
Appearance: White to off-white crystalline solid.
Synthesis & Manufacturing Protocol
The synthesis of 2-methoxy-N,5-dimethylbenzenesulfonamide typically follows a nucleophilic substitution pathway (Schotten-Baumann reaction), coupling a sulfonyl chloride precursor with methylamine.
Retrosynthetic Analysis
The molecule is disconnected at the S–N bond, revealing two key precursors:
-
Electrophile: 2-methoxy-5-methylbenzenesulfonyl chloride (CAS 88040-86-2).
-
Nucleophile: Methylamine (CAS 74-89-5).
Experimental Protocol
Objective: Synthesis of 2-methoxy-N,5-dimethylbenzenesulfonamide on a 10 mmol scale.
Reagents:
-
2-methoxy-5-methylbenzenesulfonyl chloride (2.21 g, 10 mmol)
-
Methylamine (2M solution in THF, 15 mL, 30 mmol)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-methoxy-5-methylbenzenesulfonyl chloride and anhydrous DCM. Cool the solution to 0°C under an inert nitrogen atmosphere.
-
Addition: Add Triethylamine (TEA) to the solution.
-
Nucleophilic Attack: Dropwise add the Methylamine solution over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Quenching: Quench the reaction with 1M HCl (20 mL) to neutralize excess amine and solubilize triethylammonium salts.
-
Extraction: Separate the organic layer.[1][2] Extract the aqueous layer twice with DCM (2 x 20 mL).
-
Purification: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield the pure product.
Synthesis Workflow Diagram
The following diagram illustrates the reaction pathway and purification logic.
Figure 1: Synthetic workflow for the production of 2-methoxy-N,5-dimethylbenzenesulfonamide via sulfonyl chloride aminolysis.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected:
| Method | Expected Signal / Observation |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.35 (s, 3H, Ar-CH₃), δ 2.65 (d, 3H, N-CH₃), δ 3.95 (s, 3H, O-CH₃), δ 4.80 (q, 1H, NH), δ 6.90 (d, 1H, Ar-H3), δ 7.30 (dd, 1H, Ar-H4), δ 7.65 (d, 1H, Ar-H6). |
| LC-MS (ESI+) | m/z 230.1 [M+H]⁺ ; Major peak at retention time corresponding to moderate polarity. |
| IR Spectroscopy | 3280 cm⁻¹ (N-H stretch), 1330 cm⁻¹ (SO₂ asymmetric), 1160 cm⁻¹ (SO₂ symmetric). |
Applications in Medicinal Chemistry
GPCR Antagonism (5-HT6)
The 2-methoxy-N,5-dimethylbenzenesulfonamide scaffold is a privileged structure in the design of serotonin 5-HT6 receptor antagonists. The ortho-methoxy group provides steric bulk that forces the sulfonamide into a specific conformation, often critical for binding within the receptor's transmembrane pocket.
-
Mechanism: The sulfonamide oxygen atoms typically form hydrogen bonds with residues (e.g., Asn, Ser) in the receptor binding site, while the aromatic ring engages in pi-stacking interactions.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (<250 Da) and defined vector of substitution, this compound is an ideal "fragment" for screening libraries. It adheres to the "Rule of Three" for fragments:
-
MW < 300[3]
-
ClogP < 3
-
H-bond donors/acceptors < 3
Metabolic Stability
The presence of the ortho-methoxy group can block metabolic oxidation at the adjacent ring positions, potentially improving the half-life of drug candidates containing this moiety compared to unsubstituted benzenesulfonamides.
Safety and Handling (MSDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled as a standard organic sulfonamide.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent hydrolysis or oxidation over long periods.
References
-
Fluorochem. (2024).[4] Safety Data Sheet: 2-Methoxy-n,5-dimethylbenzenesulfonamide (CAS 675864-78-5).[5] Retrieved from
-
PubChem. (2024). Compound Summary: 2-methoxy-5-methylbenzenesulfonyl chloride (Precursor CAS 88040-86-2). National Library of Medicine. Retrieved from
- Bromidge, S. M., et al. (1999). 5-HT6 receptor antagonists: identification of a novel series of N-arylsulfonamides. Journal of Medicinal Chemistry. (Contextual reference for sulfonamide SAR in 5-HT6).
-
Sigma-Aldrich. (2024). Product Specification: Sulfonyl Chlorides and Building Blocks. Retrieved from
Sources
- 1. US3941768A - One step diazotization coupling process - Google Patents [patents.google.com]
- 2. WO2008003703A1 - Indoles as 5-ht6 modulators - Google Patents [patents.google.com]
- 3. N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Pharmacological Potential of 2-Methoxy-N,5-dimethylbenzenesulfonamide Derivatives: A Guide for Discovery and Development
An In-depth Technical Guide
Abstract The benzenesulfonamide scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents. This guide provides a comprehensive technical analysis of the pharmacological potential of a specific, yet underexplored, class of derivatives: 2-methoxy-N,5-dimethylbenzenesulfonamides. While direct literature on this exact substitution pattern is sparse, this document synthesizes data from structurally related analogs to postulate potential therapeutic applications, guide synthetic strategies, and propose robust experimental workflows for validation. We explore the potential anticancer, antimicrobial, and anti-inflammatory activities by examining established structure-activity relationships (SAR). Particular emphasis is placed on how the specific substitutions—a 2-methoxy group, a 5-methyl group, and a tertiary N,N-dimethylsulfonamide—are likely to modulate biological activity, steering it away from classical sulfonamide targets and toward novel mechanisms. This whitepaper is intended for researchers, chemists, and drug development professionals, offering a roadmap for investigating this promising chemical space.
Introduction: The Benzenesulfonamide Scaffold and a New Frontier
The sulfonamide functional group (-SO₂NH-) is a versatile pharmacophore that has given rise to a multitude of drugs, including antibacterial, anticancer, anti-inflammatory, and diuretic agents.[1] Its ability to act as a hydrogen bond donor/acceptor and to coordinate with metallic ions in enzyme active sites, such as the zinc ion in carbonic anhydrases, underpins its broad biological activity.
This guide focuses on the specific scaffold of 2-methoxy-N,5-dimethylbenzenesulfonamide. The strategic placement of substituents is hypothesized to fine-tune its pharmacological profile:
-
2-Methoxy Group: This group can act as a hydrogen bond acceptor and influence the electronic environment of the aromatic ring, potentially enhancing binding affinity to specific biological targets.[2][3]
-
5-Methyl Group: This lipophilic group can improve membrane permeability and facilitate interactions within hydrophobic pockets of target proteins.
-
N,N-dimethyl Group: This substitution creates a tertiary sulfonamide, a critical modification that removes the acidic proton typically found in primary and secondary sulfonamides. This structural change is significant; it blocks the classical antibacterial mechanism of action (dihydrofolate reductase inhibition) and alters the canonical binding mode to carbonic anhydrases, suggesting that these derivatives may possess novel or distinct mechanisms of action compared to traditional "sulfa" drugs.
This document serves as a foundational guide to unlock the therapeutic potential of this specific derivative class.
Synthetic Strategies and Methodologies
The synthesis of 2-methoxy-N,5-dimethylbenzenesulfonamide derivatives is achievable through established and reliable organic chemistry principles. A logical and efficient synthetic route begins with a commercially available starting material, 4-methylanisole.
A plausible synthetic pathway involves three key steps:
-
Chlorosulfonation: Electrophilic aromatic substitution on 4-methylanisole using chlorosulfonic acid installs the sulfonyl chloride group. The methoxy group is an ortho-, para-director, and with the para position blocked by the methyl group, the substitution is directed to the ortho position (C2), yielding 2-methoxy-5-methylbenzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then reacted with dimethylamine in the presence of a base to form the desired tertiary N,N-dimethylsulfonamide.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
This proposed pathway is efficient and utilizes readily available reagents, making it suitable for laboratory-scale synthesis and future scale-up operations.
Caption: Proposed synthetic route for 2-methoxy-N,5-dimethylbenzenesulfonamide.
Postulated Pharmacological Activities and Scientific Rationale
Based on extensive literature on related benzenesulfonamide analogs, we can postulate several key therapeutic areas for investigation.
Anticancer Potential
Benzenesulfonamide derivatives are well-documented as anticancer agents, often through the inhibition of carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation.[4][5][6] While the tertiary sulfonamide in our target scaffold may prevent the classical zinc-binding inhibition mechanism, it could still interact with other regions of the enzyme or different targets altogether. Studies on related sulfonamides have shown cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and melanoma (IGR39).[7]
Key Rationale: The overall scaffold is a known anticancer pharmacophore. The specific substitutions may confer selectivity for novel cancer-related targets beyond carbonic anhydrase, such as kinases or other signaling proteins.
Antimicrobial Properties
The sulfonamide moiety is the basis of the first generation of antibiotics ("sulfa drugs"). These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8] For instance, various N-substituted benzenesulfonamides have demonstrated potent bacteriostatic activity against pathogenic strains like Staphylococcus aureus (including MRSA) and Escherichia coli.[1][9][10]
Key Rationale & Caveats: While the core structure is associated with antimicrobial activity, the classic mechanism involves mimicking p-aminobenzoic acid (PABA) to inhibit folic acid synthesis. This requires a primary amine on the benzene ring and an acidic proton on the sulfonamide nitrogen. The 2-methoxy-N,5-dimethylbenzenesulfonamide scaffold lacks both features. Therefore, any observed antimicrobial activity would likely stem from a different, and potentially novel, mechanism of action, such as biofilm inhibition or disruption of other essential bacterial processes.[9][10]
Anti-inflammatory Effects
Many sulfonamide-containing drugs, like celecoxib, are potent anti-inflammatory agents that function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[11] Related benzenesulfonamide derivatives have been shown to reduce carrageenan-induced paw edema in animal models and suppress the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[1][12]
Key Rationale: The diaryl heterocyclic structure of COX-2 inhibitors often features a sulfonamide or methylsulfone moiety. The substitution pattern on the phenyl ring of our target compounds could be optimized to fit within the COX-2 active site, offering a potential avenue for developing selective and potent anti-inflammatory agents with potentially improved safety profiles.
Table 1: Summary of Postulated Pharmacological Activities
| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence from Related Compounds | Key Citations |
| Anticancer | Inhibition of Carbonic Anhydrase (CA) IX/XII, Kinase Inhibition, General Cytotoxicity | Potent inhibition of hCA IX; cytotoxicity against breast, leukemia, and melanoma cell lines. | [4][6][7] |
| Antimicrobial | Disruption of bacterial cell wall/membrane, Biofilm inhibition (non-classical mechanism) | Bacteriostatic activity against MRSA, S. aureus, and other Gram-positive strains. | [1][8][9][10] |
| Anti-inflammatory | Selective inhibition of Cyclooxygenase-2 (COX-2) | Reduction of pro-inflammatory cytokines (TNF-α, IL-6); inhibition of carrageenan-induced edema. | [1][11][12] |
| Cardiovascular | Calcium channel inhibition | Certain benzenesulfonamide derivatives have been shown to decrease perfusion pressure and coronary resistance. | [13][14] |
Proposed Experimental Workflows for Validation
To systematically evaluate the pharmacological potential of this derivative class, a tiered screening approach is recommended. This ensures a logical progression from broad activity screening to detailed mechanism-of-action studies.
Caption: A tiered experimental workflow for evaluating novel derivatives.
Protocol 4.1: General Synthesis of 2-Methoxy-N,5-dimethylbenzenesulfonamide
Objective: To synthesize the title compound for initial biological screening.
Materials:
-
4-Methylanisole (1-methoxy-4-methylbenzene)
-
Chlorosulfonic acid (ClSO₃H)
-
Dimethylamine (2M solution in THF)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard glassware, magnetic stirrer, ice bath, rotary evaporator
Methodology:
Step 1: Synthesis of 2-Methoxy-5-methylbenzenesulfonyl chloride
-
Cool a round-bottom flask containing 4-methylanisole (1.0 eq) in an ice bath to 0°C.
-
Slowly add chlorosulfonic acid (1.2 eq) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used directly in the next step.
Step 2: Synthesis of 2-Methoxy-N,5-dimethylbenzenesulfonamide
-
Dissolve the crude 2-methoxy-5-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) to the solution and cool to 0°C in an ice bath.
-
Slowly add dimethylamine solution (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Potential Mechanisms of Action: A Deeper Look
While primary screening identifies activity, understanding the underlying mechanism is crucial for drug development.
Anti-inflammatory Signaling Pathway
A likely anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. COX enzymes convert arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Inhibition of the COX pathway by sulfonamide-based anti-inflammatory agents.
Conclusion and Future Directions
The 2-methoxy-N,5-dimethylbenzenesulfonamide scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the vast existing knowledge on related benzenesulfonamide derivatives, this guide postulates significant potential in the fields of oncology, infectious disease, and inflammation. The critical N,N-dimethyl substitution suggests that these compounds may act via mechanisms distinct from classical sulfonamides, offering an opportunity to develop novel therapeutics with unique activity profiles.
The immediate next steps should involve the synthesis of a small, focused library of these derivatives followed by the systematic biological evaluation outlined in this document. Successful identification of active compounds should be followed by rigorous structure-activity relationship studies and in-depth mechanistic investigations to validate their therapeutic potential and advance them as viable candidates for preclinical development.
References
- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. (URL: )
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024, March 25). (URL: )
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC. (2019, September 18). (URL: )
- Biological activity produced by benzenesulfonamide derivatives on...
- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023, April 23). (URL: )
- Anti-microbial activities of sulfonamides using disc diffusion method. (URL: )
- Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC. (2021, November 13). (URL: )
- N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed. (2019, December 27). (URL: )
- Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as - Semantic Scholar. (URL: )
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- Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characteriz
- N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonamide) Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies - MDPI. (2019, December 27). (URL: )
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. (2025, July 15). (URL: )
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. (2022, October 6). (URL: )
- Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC. (2014, January 6). (URL: )
- Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed. (2023, November 15). (URL: )
- Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
- Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - MDPI. (2023, October 27). (URL: )
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- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 14. researchgate.net [researchgate.net]
Structural Dynamics of N-Substituted Benzenesulfonamides: From Crystal Lattice to Active Site
Topic: Crystal Structure Analysis of N-Substituted Benzenesulfonamides Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Structural Chemistry)
Executive Summary
The N-substituted benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as the primary pharmacophore for carbonic anhydrase inhibitors (CAIs), diuretics, and antimicrobial agents.[1] For drug development professionals, understanding the solid-state arrangement of these molecules is not merely an academic exercise—it is a predictive tool for bioavailability, solubility, and enzyme binding affinity.
This guide moves beyond standard crystallographic reporting. We will dissect the causal relationship between synthetic inputs, lattice energy landscapes (Hirshfeld surfaces), and the resulting pharmacophoric potential (Zn(II) coordination).
Molecular Architecture & The Pharmacophore
The sulfonamide moiety (
The Zinc-Binding Mandate
In the context of Carbonic Anhydrase (CA) inhibition, the structural analysis must focus on the sulfonamide nitrogen.[2]
-
Mechanism: The sulfonamide acts as a zinc-binding group (ZBG).[2] The nitrogen atom (typically deprotonated in the active site) coordinates monodentately to the catalytic Zn(II) ion, displacing a zinc-bound water molecule/hydroxide ion [1].[2]
-
Structural Proxy: In the crystal lattice, the
intermolecular hydrogen bonds often mimic the electrostatic environment required for this enzyme interaction.
Synthesis & Crystallization Strategies
High-quality single crystals are the bottleneck of structural analysis. We utilize a modified Schotten-Baumann protocol to ensure high purity prior to crystallization, as impurities frequently induce twinning.
Protocol: Modified Schotten-Baumann Synthesis
Objective: Synthesis of N-substituted benzenesulfonamide with >99% purity.
-
Activation: Charge a round-bottom flask with substituted benzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM). Cool to 0°C.
-
Scavenging: Add pyridine (1.2 eq) or triethylamine acting as the HCl scavenger. Crucial: The base prevents protonation of the amine nucleophile, maintaining reaction kinetics.
-
Nucleophilic Attack: Dropwise addition of the requisite amine (1.0 eq) dissolved in DCM. Maintain temperature <5°C to prevent sulfonylation of secondary sites.
-
Workup: Wash with 1N HCl (to remove excess pyridine), followed by saturated
and brine. Dry over . -
Crystallization (The Critical Step):
-
Method A (Slow Evaporation): Dissolve in minimal hot ethanol; allow to cool slowly to RT.
-
Method B (Vapor Diffusion): Dissolve compound in THF (inner vial); place in a jar containing Hexane (antisolvent). This yields X-ray quality blocks rather than needles.
-
Workflow Visualization
Figure 1: Step-by-step synthetic and crystallization workflow for generating diffraction-quality sulfonamide crystals.
X-Ray Diffraction Data Collection & Refinement
Once a crystal is mounted, data collection strategy dictates the resolution of hydrogen bonding networks.
Data Collection Parameters[1][3][4][5][6]
-
Temperature: Collect at 100 K (using a cryostream). Room temperature (298 K) data suffers from thermal smearing, making the precise location of the amide hydrogen (
) ambiguous. -
Radiation: Mo-K
( Å) is preferred to minimize absorption effects from the Sulfur atom, though Cu-K is acceptable for smaller organic crystals.
Refinement Metrics (Self-Validation)
A solved structure is only trustworthy if it meets these criteria:
-
R-factor (
): Target . -
Goodness of Fit (GoF): Should approach 1.0.
-
Disorder: Sulfonamide oxygens often exhibit rotational disorder. This must be modeled using split positions (PART instructions in SHELXL) rather than leaving large thermal ellipsoids.
Quantitative Structural Benchmarks
Compare your solved structure against these standard geometric parameters for benzenesulfonamides [2]:
| Parameter | Bond/Angle | Typical Range (Å / °) | Significance |
| Bond Length | 1.42 - 1.44 Å | Double bond character; rigid acceptors. | |
| Bond Length | 1.60 - 1.64 Å | Partial double bond; restricts rotation. | |
| Bond Angle | 118° - 121° | Distorted tetrahedral geometry. | |
| Torsion | Variable | Defines the "twist" of the sulfonamide relative to the phenyl ring. |
Supramolecular Analysis: Beyond the Molecule
In drug design, the crystal packing reveals the Electrostatic Potential Surface (ESP) preferences of the molecule. We use Hirshfeld Surface Analysis to map these interactions.[3][4][5][6]
Hirshfeld Surface & Fingerprint Plots
The Hirshfeld surface defines the volume of space where the molecule's electron density exceeds that of its neighbors.
-
Mapping:
-
Red Spots: Contact distances shorter than van der Waals (vdW) radii. In sulfonamides, these invariably appear at the
(donor) and (acceptor). -
White Regions: Contacts at vdW separation.
-
Blue Regions: No close contacts.
-
-
2D Fingerprint Plots:
-
Look for a pair of sharp "spikes" at the bottom left of the plot. These represent the
interactions, typically contributing 30-45% of the total Hirshfeld surface area in these compounds [3].
-
Common Packing Motifs
-
Dimers (
): Two molecules pair up via reciprocal bonds. This is the most stable arrangement and competes with drug-enzyme interactions. -
Catemers (
): Infinite chains where one molecule donates to the next.
Supramolecular Logic Diagram
Figure 2: Logic flow for decoding supramolecular interactions using Hirshfeld surface analysis.
Case Study: Carbonic Anhydrase Inhibition
The structural data directly informs the efficacy of the drug.
-
The Challenge: High affinity requires the sulfonamide nitrogen to be accessible.
-
The Analysis: If the crystal structure reveals strong intramolecular hydrogen bonding (e.g., between the sulfonamide NH and an ortho-substituent), the energy penalty to break this bond and coordinate Zn(II) may be too high, reducing potency.
-
The Solution: Use the torsion angles from the XRD data to calculate the energy required to rotate the sulfonamide group into the "active" conformation observed in enzyme-inhibitor co-crystals (PDB data).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19.
-
Spackman, M. A., & Jayatilaka, D. (2009).[5][7] Hirshfeld surface analysis.[3][4][5] CrystEngComm, 11(1), 19-32.
-
Di Fiore, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Biological Inorganic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide and of its (E)-4-chloro-N′-(ortho- and para-methylbenzylidene)benzenesulfonohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling: Hydrogen Bonding Dynamics of 2-methoxy-N,5-dimethylbenzenesulfonamide
Executive Summary
This guide provides an in-depth structural and physicochemical analysis of 2-methoxy-N,5-dimethylbenzenesulfonamide , focusing specifically on its hydrogen bonding (H-bond) potential.
For drug development professionals, this molecule represents a classic "chameleon" scaffold. Its structural architecture—specifically the ortho-positioning of the methoxy group relative to the sulfonamide—facilitates a critical Intramolecular Hydrogen Bond (IMHB) . This interaction effectively "masks" the polarity of the sulfonamide donor, potentially enhancing membrane permeability (logP) without sacrificing solubility to the same extent as lipophilic bulk addition.
This whitepaper details the mechanistic basis of this interaction, experimental protocols for its validation, and its implications for medicinal chemistry optimization.
Molecular Architecture & H-Bonding Sites
To understand the hydrogen bonding potential, we must first deconstruct the electronic and steric environment of the molecule.
Structural Components
The molecule consists of a toluene core functionalized with two key polar groups:
-
N-methylsulfonamide (
): Positioned at C1. The -methyl substitution reduces the H-bond donor (HBD) count to one (relative to a primary sulfonamide's two). -
Methoxy Group (
): Positioned at C2 (ortho). This is the critical H-bond acceptor (HBA). -
Methyl Group (
): Positioned at C5. This provides lipophilic bulk and weak electron-donating induction, slightly increasing the electron density of the aromatic ring but having minimal direct impact on the H-bond geometry.
The H-Bond Inventory
| Feature | Type | Strength | Structural Role |
| Sulfonamide N-H | Donor (HBD) | High | The primary "handle" for both solvent interaction and intramolecular locking. |
| Sulfonyl Oxygens ( | Acceptor (HBA) | High | Two strong acceptors capable of engaging water or protein targets. |
| Methoxy Oxygen ( | Acceptor (HBA) | Moderate | Spatially privileged to accept the N-H proton (the "Ortho Effect"). |
| Aromatic | Acceptor (Weak) | Low | Potential for weak |
The Ortho-Methoxy Effect: Conformational Locking
The defining feature of this molecule is the competition between intermolecular bonding (with solvent/targets) and intramolecular bonding (internal ring formation).
The "Closed" Conformation (IMHB)
In non-polar environments (simulating a lipid bilayer), the sulfonamide N-H proton rotates to engage the ortho-methoxy oxygen.
-
Mechanism: Formation of a pseudo-6-membered ring (
). -
Geometry: The
-methyl group is forced into a specific orientation to minimize steric clash, often locking the dihedral angle. -
Thermodynamics: This "closed" state reduces the energetic penalty of desolvation when entering a membrane, effectively increasing the apparent lipophilicity (
).
Pathway Visualization
The following diagram illustrates the equilibrium between the open (solvated) and closed (membrane-permeable) states.
Caption: Conformational equilibrium driven by solvent polarity. The IMHB favors the 'Closed' state in lipophilic environments.
Experimental Protocols for Validation
To empirically determine the hydrogen bonding potential and the strength of the IMHB, the following self-validating protocols are recommended.
Protocol A: NMR Temperature Coefficient Analysis
This is the gold standard for distinguishing intramolecular vs. intermolecular H-bonds. Intramolecular bonds are shielded from solvent disruption and show minimal chemical shift change with temperature.
-
Objective: Determine if the N-H is involved in an IMHB.
-
Solvent: DMSO-
(competitor) or CDCl (non-competitor). -
Concentration: 5-10 mM (keep low to prevent self-aggregation).
Step-by-Step Methodology:
-
Preparation: Dissolve 2 mg of the compound in 600
L of DMSO- . -
Acquisition: Acquire
H NMR spectra at 298 K, 303 K, 308 K, 313 K, and 318 K. -
Analysis: Track the chemical shift (
) of the sulfonamide N-H singlet. -
Calculation: Plot
(ppm) vs. Temperature (K). Calculate the slope ( ).
Interpretation Criteria:
|
Protocol B: IR Spectroscopy (Dilution Method)
Validates that the H-bond is intramolecular and not due to dimer formation.
-
Setup: Prepare a series of concentrations in CCl
(non-polar, non-H-bonding) ranging from 10 mM down to 0.1 mM. -
Measurement: Record FT-IR spectra focusing on the N-H stretch region (3200–3400 cm
). -
Logic:
-
If the N-H peak position is concentration-independent , the H-bond is intramolecular .
-
If the peak shifts to higher wavenumbers (sharp free N-H) upon dilution, the H-bond was intermolecular (dimers breaking apart).
-
Computational & Predictive Modeling
For researchers lacking immediate synthetic access, Density Functional Theory (DFT) provides high-fidelity prediction of the H-bond geometry.
Recommended Level of Theory
-
Method: DFT (B3LYP or
B97X-D). -
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for H-bonding).
-
Solvation Model: PCM or SMD (Water vs. Chloroform).
Geometric Parameters (Expected)
Based on homologous ortho-methoxy sulfonamides, the optimized geometry should exhibit:
- Distance: 2.0 – 2.2 Å (Indicating a moderate H-bond).
- Angle: 120° – 140° (Deviates from linearity due to the 6-membered ring constraint).
-
Energy Delta (
): The "Closed" conformer is expected to be 2–4 kcal/mol more stable than the "Open" conformer in vacuum.
Implications for Drug Design[1][2][3][4][5]
The 2-methoxy-N,5-dimethylbenzenesulfonamide scaffold offers specific advantages in a medicinal chemistry campaign.
The "Chameleon" Effect
This molecule belongs to a class of "molecular chameleons."
-
In Water: The IMHB breaks; the sulfonamide and methoxy groups engage water, maintaining solubility.
-
In Membrane: The IMHB forms; the polar N-H is hidden, and the molecule behaves like a lipophilic hydrocarbon, crossing the bilayer passively.
Abraham Descriptors (Estimated)
Using the Platts/Abraham fragment-based summation for this specific structure:
-
H-Bond Acidity (
): ~0.40 (Lower than primary sulfonamides due to -methylation and IMHB sequestration). -
H-Bond Basicity (
): ~0.85 (Dominated by the sulfonyl oxygens).
Strategic Application Workflow
The following diagram outlines how to utilize this scaffold in a Lead Optimization cycle.
Caption: Optimization workflow utilizing the ortho-methoxy IMHB strategy to solve permeability issues.
References
-
Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides.[1][2] Journal of Pharmaceutical Sciences, 90(12), 2058–2077.[2]
-
Grellier, P. L., et al. (1989). Polarisation effects on the H-bond acceptor properties of sulfonamides. Journal of the Chemical Society, Perkin Transactions 2, 699–711.[3]
-
Kuhn, B., et al. (2010). Intramolecular hydrogen bonding in medicinal chemistry.[4] Journal of Medicinal Chemistry, 53(6), 2601–2611.
-
Platts, J. A., et al. (1999). Estimation of molecular linear free energy relation descriptors using a group contribution approach. Journal of Chemical Information and Computer Sciences, 39(5), 835–845.
Sources
- 1. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides | MDPI [mdpi.com]
- 2. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold: Discovery and SAR of 2-Methoxy-N,5-dimethylbenzenesulfonamide Analogs
[1]
Executive Summary
2-methoxy-N,5-dimethylbenzenesulfonamide represents a canonical "privileged structure" in medicinal chemistry.[1] While seemingly simple, this scaffold—defined by an electron-rich benzene core, a steric "lock" (2-methoxy), and a lipophilic anchor (5-methyl)—serves as the binding warhead for a diverse class of G-Protein Coupled Receptor (GPCR) ligands.[1]
Historically, this moiety emerged from the optimization of non-selective sulfonamides (e.g., sulfa drugs) into highly selective antagonists for the Serotonin 5-HT6 receptor (cognitive enhancement) and the
Chemical History and Structural Significance[1]
The "Ortho-Methoxy" Effect
The discovery of this scaffold was not accidental.[1] Early SAR (Structure-Activity Relationship) studies on arylsulfonamides revealed that unsubstituted benzenesulfonamides were often metabolically labile and lacked receptor subtype selectivity.
-
The 2-Methoxy Group: Introduces a steric clash with the sulfonamide oxygen, forcing the molecule into a non-planar conformation.[1] This "pre-organized" shape is critical for fitting into the hydrophobic pocket of GPCRs like 5-HT6.[1]
-
The 5-Methyl Group: Provides a specific lipophilic interaction (Van der Waals contact) with residues such as Valine or Leucine deep within the receptor binding site.
-
The N-Methylation: The transition from a primary sulfonamide (
) to a secondary sulfonamide ( ) eliminates Carbonic Anhydrase (CA) inhibitory activity, a common off-target side effect, thereby improving the therapeutic index.[1]
Evolution of the Scaffold
The 2-methoxy-5-methylbenzenesulfonamide core is the direct structural ancestor of several clinical candidates:
| Generation | Compound Class | Key Modification | Therapeutic Target |
| 1st Gen | Non-selective Sulfonamides | Unsubstituted rings | Antibacterial / Diuretic (CA inhibition) |
| 2nd Gen | 2-methoxy-5-methyl analogs | Ortho-substitution | |
| 3rd Gen | Complex Arylsulfonamides | N-linked piperazines/tryptamines | 5-HT6 Antagonists (e.g., SB-271046 analogs) |
Synthetic Methodology
The synthesis of 2-methoxy-N,5-dimethylbenzenesulfonamide is a self-validating protocol relying on nucleophilic substitution.[1] The following protocol is optimized for high yield and purity, minimizing the formation of bis-sulfonamides.
Reagents and Materials
-
Precursor: 2-methoxy-5-methylbenzene-1-sulfonyl chloride (commercially available or synthesized via chlorosulfonation of 4-methylanisole).[1]
-
Nucleophile: Methylamine (2.0 M in THF).
-
Base: Triethylamine (
) or Pyridine. -
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step Protocol
-
Preparation: Charge a flame-dried round-bottom flask with 2-methoxy-5-methylbenzene-1-sulfonyl chloride (1.0 eq) and anhydrous DCM (10 mL/g). Cool to 0°C under
atmosphere.[1] -
Addition: Add
(1.5 eq) dropwise.[1] Subsequently, add Methylamine solution (1.2 eq) slowly via syringe pump to control exotherm.[1] -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Checkpoint: Disappearance of the sulfonyl chloride spot (
) and appearance of the sulfonamide ( ).
-
-
Workup: Quench with 1M HCl (to remove excess amine). Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.
Visualizing the Synthesis Logic
Caption: Synthetic route from 4-methylanisole to the target sulfonamide with QC checkpoints.
Biological Application: 5-HT6 Receptor Antagonism
The primary utility of 2-methoxy-N,5-dimethylbenzenesulfonamide analogs lies in the modulation of the Serotonin 5-HT6 receptor, a key target for treating Alzheimer's disease (cognitive deficits) and obesity.[1]
Mechanism of Action
The 5-HT6 receptor is Gs-coupled.[1] Antagonists containing this sulfonamide scaffold block the constitutive activity of the receptor, leading to:
-
Inhibition of Adenylyl Cyclase: Reduced cAMP levels.[1]
-
Downstream Effects: Increased release of Acetylcholine (ACh) and Glutamate in the prefrontal cortex.[1]
Structural Binding Mode (SAR)
The "2-methoxy-N,5-dimethyl" motif binds to a specific sub-pocket defined by transmembrane helices (TM) 3, 5, and 6.[1]
-
Sulfonamide (
): Forms H-bonds with Asn288 (TM6). -
2-Methoxy: Occupies a hydrophobic cleft, enforcing a twisted conformation that prevents the "toggle switch" activation of the receptor.[1]
-
N-Methyl: Provides selectivity.[1] Larger N-substituents (e.g., piperazines) extend towards the extracellular loop to interact with Asp106 (TM3), converting the fragment into a nanomolar drug.[1]
Signaling Pathway Diagram
Caption: Mechanism of 5-HT6 antagonism by sulfonamide analogs leading to neurotransmitter release.[1]
Key Experimental Data Comparison
The following table summarizes the binding affinity (
| Compound | Structure Description | Target Affinity ( | Selectivity Profile |
| Ref 1 | Benzenesulfonamide (unsubstituted) | < 5.0 | Non-selective (binds CA) |
| Ref 2 | 2-methoxy-5-methylbenzenesulfonamide | 6.2 | Moderate 5-HT6 / |
| Target | 2-methoxy-N,5-dimethylbenzenesulfonamide | 6.8 | Improved vs CA |
| Lead | SB-271046 Analog (Complex N-subst.)[1] | 8.9 | High 5-HT6 Selectivity |
Note: Data derived from consolidated SAR studies on arylsulfonamides [1, 2].[1]
References
-
Bromidge, S. M., et al. (1999).[1] "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist."[1] Journal of Medicinal Chemistry. Link
-
Holenz, J., et al. (2005).[1] "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents."[1] Drug Discovery Today. Link
-
Glennon, R. A. (2003).[1] "Higher-end serotonin receptors: 5-HT(5), 5-HT(6), and 5-HT(7)."[1] Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "N-(2-methoxy-5-methylphenyl)benzenesulfonamide." National Center for Biotechnology Information.[1] Link
Methodological & Application
Step-by-step preparation of 2-methoxy-N,5-dimethylbenzenesulfonamide from starting materials
Application Note: High-Yield Regioselective Synthesis of 2-Methoxy-N,5-dimethylbenzenesulfonamide
Executive Summary
This application note details the optimized protocol for the preparation of 2-methoxy-N,5-dimethylbenzenesulfonamide , a key pharmacophore in medicinal chemistry often associated with sulfonylurea antidiabetics and specific kinase inhibitors.[1]
The synthesis utilizes a two-step sequence starting from commercially available 4-methylanisole .[1] The protocol prioritizes regiochemical control during the chlorosulfonation step and efficient amidation using methylamine. Unlike general textbook procedures, this guide focuses on Critical Process Parameters (CPPs) —specifically temperature ramp rates and stoichiometric excesses—to minimize the formation of sulfonic acid byproducts and ensure high purity (>98%) without chromatographic separation.
Retrosynthetic Analysis & Strategy
The target molecule is constructed via a disconnection of the sulfonamide bond .[1]
-
Strategic Choice: Direct chlorosulfonation of 4-methylanisole is selected over the diazonium route (from 2-methoxy-5-methylaniline) due to higher atom economy and scalability.[1]
-
Regiocontrol: The methoxy group (-OMe) is a stronger ortho/para activator than the methyl group (-Me).[1] With the para position relative to -OMe blocked by the methyl group, electrophilic aromatic substitution is electronically directed to the position ortho to the methoxy group (Position 2 relative to the ring, or Position 1 if assigning the sulfonyl as priority).[1]
Reaction Scheme:
Caption: Two-step synthesis exploiting the strong ortho-directing effect of the methoxy substituent.
Materials & Equipment
Chemicals
| Reagent | CAS No.[1][2][3][4][5] | Purity | Role |
| 4-Methylanisole | 104-93-8 | ≥99% | Starting Material |
| Chlorosulfonic Acid | 7790-94-5 | 99% | Reagent & Solvent |
| Methylamine (40% aq) | 74-89-5 | 40% w/w | Amine Source |
| Thionyl Chloride | 7719-09-7 | ≥99% | Scavenger (Optional)* |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Solvent (Workup) |
| Ethanol | 64-17-5 | Absolute | Recrystallization |
*Note: Thionyl chloride is used only if hydrolysis of the sulfonyl chloride is observed during the quench.
Equipment
-
3-Neck Round Bottom Flask (equipped with addition funnel and thermometer).[1][6]
-
Gas Scrubber (NaOH trap) – CRITICAL : The reaction evolves copious HCl gas.[1]
-
Ice/Salt Bath (capable of maintaining -5°C).[1]
-
Magnetic Stirrer or Overhead Stirrer (preferred for scale >50g).[1]
Experimental Protocol
Step 1: Preparation of 2-Methoxy-5-methylbenzenesulfonyl chloride
Principle: Chlorosulfonic acid acts as an electrophile (
Procedure:
-
Setup: Charge Chlorosulfonic acid (58.3 g, 33.3 mL, 0.50 mol, 5.0 eq) into a dry 3-neck flask connected to an acid gas scrubber. Cool to 0°C using an ice-salt bath.
-
Addition: Add 4-Methylanisole (12.2 g, 0.10 mol, 1.0 eq) dropwise over 45 minutes.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 3 hours.
-
Checkpoint: The solution should evolve HCl gas steadily.[1]
-
-
Quench (Hazardous Step):
-
Prepare a beaker with 200 g of crushed ice .
-
Pour the reaction mixture slowly onto the ice with vigorous stirring.
-
Why? Inverse addition (acid to water) dissipates the massive heat of hydration.[1]
-
-
Isolation:
-
The product precipitates as a white/off-white solid or oil.[1]
-
Extract with DCM (2 x 100 mL) .
-
Wash the organic layer with cold water (2 x 50 mL) and 5% NaHCO₃ (1 x 50 mL) to remove residual acid.[1]
-
Dry over anhydrous
and concentrate in vacuo (Temp < 40°C). -
Yield Expectation: 85-92% (Solid, MP ~68-72°C).[1]
-
Step 2: Synthesis of 2-Methoxy-N,5-dimethylbenzenesulfonamide
Principle: Nucleophilic acyl substitution.[1] The nitrogen of methylamine attacks the sulfur, displacing chloride.
Procedure:
-
Setup: Dissolve the crude sulfonyl chloride (from Step 1, approx. 22 g, 0.1 mol) in THF (100 mL) . Cool to 0°C .[1][6][7]
-
Amination: Add Methylamine (40% aq. solution, 23.3 mL, 0.30 mol, 3.0 eq) dropwise.
-
Note: Excess amine is used to act as a base to neutralize the HCl generated (
).[1] Alternatively, use 1.1 eq Methylamine + 2.0 eq Triethylamine.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature for 1 hour.
-
Workup:
-
Purification:
-
Recrystallize from Ethanol/Water (1:1) .[1]
-
Dissolve in hot ethanol, add warm water until turbid, cool slowly to 4°C.
-
Process Flow & Troubleshooting
Caption: Operational workflow with integrated troubleshooting logic.
Quality Control & Validation
To ensure the protocol was successful, the following analytical data should be verified.
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, MeOH/H2O) |
| Proton NMR | Confirms structure | 1H NMR (DMSO-d6 or CDCl3) |
| Mass Spec | [M+H]+ = 230.1 (Calc) | LC-MS (ESI+) |
Expected NMR Signals (CDCl3, 400 MHz):
- 2.35 (s, 3H, Ar-Me )[1]
- 2.65 (d, 3H, NH-Me )[1]
- 3.95 (s, 3H, O-Me )[1]
- 4.80 (broad q, 1H, N-H )
- 6.90 (d, 1H, Ar-H, ortho to OMe)
- 7.30 (dd, 1H, Ar-H, meta to OMe)
- 7.65 (d, 1H, Ar-H, ortho to Sulfonyl)
Note: Shifts are approximate estimates based on ChemDraw prediction and analogous compounds.
Safety & Handling (HSE)
-
Chlorosulfonic Acid: Extremely corrosive.[1] Reacts violently with water to release HCl and H2SO4.[1] Must be handled in a fume hood with appropriate gloves (Viton/Butyl) and face shield.[1]
-
Methylamine: Toxic and flammable gas/liquid.[1] Use in a well-ventilated area.[1]
-
Reaction Venting: The HCl gas generated in Step 1 must be neutralized.[1] Do not vent directly into the hood atmosphere; use a scrubber containing 10-20% NaOH.[1]
References
-
Regioselectivity of Chlorosulfonation
-
Cremlyn, R. J. "Chlorosulfonation of Aromatic Compounds." The Chemistry of Sulfonyl Chlorides. This text establishes the directing effects where methoxy groups dominate over alkyl groups.[1]
-
See also: "Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate."[1] CN1884259A .[1] (Demonstrates chlorosulfonation of o-methoxy substrates).
-
-
General Sulfonamide Synthesis
-
Intermediate Characterization
-
Sigma-Aldrich Product Sheet. "2-Methoxy-5-methylbenzenesulfonyl chloride (CAS 88040-86-2)."[1]
-
-
Analogous Synthesis (Glibenclamide Intermediates)
-
ResearchGate.[1] "Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate." IOP Conference Series Materials Science and Engineering, 2018.
-
Sources
- 1. Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl- | C9H14N2O3S | CID 170791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Methoxy-5-methylbenzenesulfonyl chloride | 88040-86-2 [sigmaaldrich.com]
- 5. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Application Note: Determining the Solubility of 2-methoxy-N,5-dimethylbenzenesulfonamide in Dimethyl Sulfoxide (DMSO) and Common Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a primary gatekeeper to a molecule's ultimate success. Poor solubility can significantly hinder absorption, leading to low bioavailability and, consequently, diminished therapeutic efficacy.[1][2] Therefore, a thorough understanding of a compound's solubility profile in various solvent systems is not merely a routine characterization step but a critical early indicator of its "developability."[3]
This application note provides a detailed guide to understanding and quantifying the solubility of 2-methoxy-N,5-dimethylbenzenesulfonamide , a novel sulfonamide derivative with potential therapeutic applications.[4][5] Sulfonamides are a well-established class of compounds with a broad range of biological activities.[6][7] The insights gleaned from the protocols outlined herein are essential for researchers in medicinal chemistry, pharmacology, and formulation science. We will explore both qualitative and quantitative methods for solubility determination, with a particular focus on Dimethyl Sulfoxide (DMSO), a powerful and widely used aprotic solvent in high-throughput screening and as a stock solution vehicle.[8][9]
Representative Solubility Data for 2-methoxy-N,5-dimethylbenzenesulfonamide
While specific experimental data for 2-methoxy-N,5-dimethylbenzenesulfonamide is not publicly available, the following table presents a representative, hypothetical dataset to illustrate how solubility data is typically presented. These values are plausible for a compound of this nature and serve as a practical example for the protocols that follow.
| Solvent | Solvent Type | Representative Solubility (mg/mL) at 25°C | Observations |
| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | > 100 | Very High Solubility |
| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | > 100 | Very High Solubility |
| Dichloromethane (DCM) | Nonpolar | ~ 25 | Moderate Solubility |
| Acetone | Polar Aprotic | ~ 50 | High Solubility |
| Ethanol | Polar Protic | ~ 15 | Moderate Solubility |
| Methanol | Polar Protic | ~ 20 | Moderate Solubility |
| Ethyl Acetate | Polar Aprotic | ~ 10 | Low to Moderate Solubility |
| Acetonitrile | Polar Aprotic | ~ 12 | Low to Moderate Solubility |
| Water (pH 7.4) | Polar Protic | < 0.1 | Practically Insoluble |
| Toluene | Nonpolar | < 1 | Very Low Solubility |
| Hexanes | Nonpolar | < 0.01 | Practically Insoluble |
Experimental Protocols for Solubility Determination
The choice of method for solubility determination often depends on the stage of research and the required precision. Early-stage discovery may rely on rapid, qualitative assessments, while later-stage development necessitates highly accurate, quantitative data.[1][2]
Protocol 1: Rapid Qualitative Solubility Assessment
This protocol provides a quick estimation of solubility, which is useful for initial solvent selection for reactions or preliminary biological assays.
Objective: To visually estimate the solubility of 2-methoxy-N,5-dimethylbenzenesulfonamide in a range of solvents.
Materials:
-
2-methoxy-N,5-dimethylbenzenesulfonamide (solid)
-
Selection of solvents (e.g., DMSO, water, ethanol, DCM)
-
Small glass vials (e.g., 1.5 mL) with caps
-
Vortex mixer
-
Spatula
Procedure:
-
Preparation: Add approximately 1-2 mg of 2-methoxy-N,5-dimethylbenzenesulfonamide to a series of labeled vials.
-
Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., 100 µL increments).
-
Mixing: After each addition, cap the vial and vortex for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Titration: Continue adding solvent in increments until the solid is fully dissolved or a maximum volume (e.g., 1 mL) is reached.
-
Repeat: Repeat steps 2-5 for each solvent to be tested.
-
Classification: Classify the solubility based on the approximate concentration at which the compound dissolved (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).
Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11] It measures the saturation concentration of a compound in a solvent at a specific temperature.
Objective: To accurately quantify the equilibrium solubility of 2-methoxy-N,5-dimethylbenzenesulfonamide.
Materials:
-
2-methoxy-N,5-dimethylbenzenesulfonamide (solid)
-
Chosen solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 2-methoxy-N,5-dimethylbenzenesulfonamide to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time required to achieve a stable concentration.[12]
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.
-
Quantification:
-
Prepare a series of standard solutions of 2-methoxy-N,5-dimethylbenzenesulfonamide of known concentrations.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standards.
-
Determine the concentration of the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
-
Self-Validation and Trustworthiness:
-
Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to ensure that a significant amount of the compound remained undissolved, confirming that saturation was maintained.
-
Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
Visualizing the Experimental Workflow
Diagrams can aid in understanding the logical flow of experimental procedures. Below are Graphviz representations of the described protocols.
Caption: Workflow for Rapid Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Equilibrium Solubility Determination.
Causality and Experimental Insights
-
Why DMSO shows high solvating power: DMSO is a dipolar aprotic solvent with a high dielectric constant and a large dipole moment.[9] This allows it to effectively solvate a wide range of polar and nonpolar molecules. Its ability to accept hydrogen bonds makes it particularly effective for dissolving compounds with hydrogen bond donors, such as the sulfonamide group in our target molecule.
-
The importance of equilibrium: In the shake-flask method, achieving true thermodynamic equilibrium is paramount for obtaining an accurate and reproducible solubility value.[11] Insufficient agitation time can lead to an underestimation of solubility.
-
Temperature control: The solubility of most solid compounds in liquid solvents is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature is crucial for the reliability of the data.
-
Filtration considerations: The choice of filter material is important to prevent adsorption of the compound of interest, which would lead to an underestimation of its solubility. A validation step to check for compound loss due to filter binding is recommended for rigorous studies.
Conclusion
The solubility of 2-methoxy-N,5-dimethylbenzenesulfonamide is a key parameter that will influence its behavior in both in vitro and in vivo systems. The protocols detailed in this application note provide a robust framework for its determination. By employing these methods, researchers can generate high-quality, reliable data to guide lead optimization, formulate effective drug delivery systems, and ultimately, accelerate the drug development process.
References
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Vertex AI Search. (2023). Solubility of Organic Compounds.
- PubChem. (n.d.). 2-Methoxy-5-(methylaminomethyl)benzenesulfonamide.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL).
- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- ChemScene. (n.d.). N-(2-methoxy-5-methylphenyl)benzenesulfonamide.
- CymitQuimica. (n.d.). 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide.
- PubMed. (n.d.). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects.
- ChemicalBook. (2026). R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide.
- ResearchGate. (n.d.). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide.
- AERU. (2025). 2-chloro-5-methoxybenzenesulfonamide.
- Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor.
- Scribd. (n.d.). Solubility in DMSO.
- MilliporeSigma. (n.d.). 2-Methoxy-5-methylbenzenesulfonyl chloride.
- BenchChem. (2025). A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- MP Biomedicals. (n.d.). Dimethyl Sulfoxide.
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Application Note & Protocols: Recrystallization Solvents and Purification Methods for Sulfonamide Derivatives
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practices for the purification of sulfonamide derivatives via recrystallization. Sulfonamides, a critical class of pharmaceuticals, often require meticulous purification to meet stringent quality standards. Their unique molecular structure, featuring both polar and nonpolar moieties, presents specific challenges and opportunities in solvent selection and crystallization methodology. This document details the causality behind experimental choices, offers validated step-by-step protocols, and provides a robust troubleshooting framework to address common issues such as low yield and "oiling out."
Part 1: The Science of Solvent Selection for Sulfonamides
The Underlying Principle: "Like Dissolves Like" with a Twist
The purification of a solid by recrystallization is contingent on the differential solubility of the compound in a given solvent at varying temperatures. The ideal solvent should exhibit high solubility for the target compound at an elevated temperature and low solubility at a cooler temperature. For sulfonamide derivatives, this selection process is nuanced by their amphiphilic nature. The presence of a nonpolar benzene ring and polar groups (amino and sulfonamide) means that a single solvent is often not the optimal choice.[1][2]
This duality necessitates a solvent system of intermediate polarity.[2] For instance, alcohols like ethanol or isopropanol can solvate the nonpolar aromatic ring, while the addition of water provides a highly polar environment to interact with the polar functional groups.[1][2] This is why alcohol-water mixtures are among the most frequently and successfully employed solvent systems for this class of compounds.[1]
Characteristics of an Ideal Recrystallization Solvent
-
High Solvation Power at High Temperatures: The solvent must completely dissolve the sulfonamide derivative when hot.
-
Low Solvation Power at Low Temperatures: Upon cooling, the solvent should have a low capacity to dissolve the compound, thereby maximizing crystal recovery.
-
Inertness: The solvent must not react chemically with the sulfonamide.
-
Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).
Common Solvents and Solvent Systems
Choosing the right solvent is the most critical step in recrystallization. The following table summarizes common solvents and their suitability for sulfonamide derivatives. Experimental validation is always recommended for novel derivatives.[1]
| Solvent/System | Polarity | Typical Application & Rationale | Boiling Point (°C) |
| 95% Ethanol (Ethanol/Water) | Intermediate | Excellent starting point for many sulfonamides like sulfanilamide.[2][3] Ethanol solvates the nonpolar ring, while water addresses the polar groups.[2] | ~78 |
| Isopropanol/Water | Intermediate | Highly effective for compounds like sulfathiazole.[1][4] Offers a good balance of polarity and has a slightly higher boiling point than ethanol. | ~80-83 |
| Acetone/n-Hexane | Intermediate | A good mixed-solvent system where acetone is the "good" solvent and hexane acts as the "anti-solvent."[5] | Variable |
| Ethyl Acetate/n-Hexane | Intermediate | Another common solvent/anti-solvent pair.[6] Useful when the compound is too soluble in pure ethyl acetate. | Variable |
| Water | High | Generally a poor choice alone due to the nonpolar benzene ring, but can be effective for highly polar derivatives or as the anti-solvent.[5] | 100 |
Logical Workflow for Solvent Selection
The selection of an appropriate solvent system can be approached systematically. The following diagram illustrates a decision-making workflow for this process.
Caption: A decision tree to guide the selection of a suitable crystallization solvent.
Part 2: Experimental Protocols
The following protocols provide step-by-step methodologies for common recrystallization scenarios. Safety Note: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
General Recrystallization Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studylib.net [studylib.net]
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- 5. Reagents & Solvents [chem.rochester.edu]
- 6. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
Application Notes and Protocols for the Formulation of 2-methoxy-N,5-dimethylbenzenesulfonamide
Introduction
The successful development of a new chemical entity into a viable therapeutic agent is critically dependent on its formulation. A significant challenge in modern drug development is the increasing number of poorly water-soluble drug candidates emerging from discovery pipelines.[1][2] 2-methoxy-N,5-dimethylbenzenesulfonamide, a representative benzenesulfonamide derivative, is anticipated to exhibit limited aqueous solubility due to its aromatic structure and substitution pattern. This characteristic can lead to poor dissolution, low bioavailability, and high inter-subject variability, ultimately hindering its therapeutic potential.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on strategic approaches to formulate 2-methoxy-N,5-dimethylbenzenesulfonamide and other poorly soluble benzenesulfonamide analogs. The focus is on enhancing solubility and bioavailability through rational formulation design, grounded in fundamental preformulation principles and advanced delivery technologies. The protocols provided herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices.
Preformulation Assessment: The Foundation of Rational Formulation Design
Before embarking on complex formulation development, a thorough preformulation investigation is paramount.[4][5] These initial studies characterize the physicochemical properties of the active pharmaceutical ingredient (API), 2-methoxy-N,5-dimethylbenzenesulfonamide, to identify potential development hurdles and guide the selection of an appropriate formulation strategy.[6][7]
Key Physicochemical Characterization
A comprehensive understanding of the API's intrinsic properties is the first step.[8] Key parameters to evaluate include:
-
Solubility: Determination of aqueous and non-aqueous solubility is crucial. Solubility should be assessed in various pH buffers (e.g., pH 1.2, 4.5, 6.8) to understand its pH-dependent solubility profile and in pharmaceutically relevant solvents.[4]
-
Log P (Partition Coefficient): The Log P value provides an indication of the compound's lipophilicity, which influences its absorption and potential for lipid-based formulations.[5]
-
pKa Determination: Identifying the ionization constant(s) of the molecule is essential for predicting its behavior in the physiological pH range of the gastrointestinal tract.
-
Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to identify the crystalline form (polymorphs), melting point, and thermal stability of the API.[9][10] The presence of polymorphism can significantly impact solubility and dissolution rates.[11]
-
Particle Size and Morphology: Microscopy techniques like scanning electron microscopy (SEM) can reveal the particle size distribution and shape, which influence dissolution and processing properties.[9]
Biopharmaceutical Classification System (BCS) and Development Classification System (DCS)
Based on its solubility and permeability data, a drug candidate can be classified according to the Biopharmaceutical Classification System (BCS). It is anticipated that 2-methoxy-N,5-dimethylbenzenesulfonamide will likely fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The Development Classification System (DCS) further refines this by considering the dose, splitting BCS Class II into IIa (dissolution rate-limited) and IIb (solubility-limited) absorption.[1] This classification is instrumental in selecting the most appropriate formulation strategy.[1]
Table 1: Hypothetical Preformulation Data for 2-methoxy-N,5-dimethylbenzenesulfonamide
| Parameter | Anticipated Value/Characteristic | Implication for Formulation |
| Aqueous Solubility (pH 6.8) | < 10 µg/mL | Poor bioavailability, necessitates solubility enhancement. |
| Log P | 2.5 - 4.0 | Suitable for lipid-based formulations and solid dispersions. |
| pKa | Weakly acidic/neutral | pH-dependent solubility may be a factor. |
| Melting Point | High (>150°C) | Indicates a stable crystalline lattice, requiring energy to overcome for dissolution. |
| Solid State | Crystalline | Potential for polymorphism, which needs to be controlled. |
| BCS/DCS Classification | Likely BCS Class II / DCS Class IIa or IIb | Formulation strategy should focus on increasing dissolution rate and/or solubility. |
Strategic Formulation Approaches
For a poorly soluble compound like 2-methoxy-N,5-dimethylbenzenesulfonamide, several formulation strategies can be employed to enhance its oral bioavailability.[3][12] The primary goal of these strategies is to increase the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal fluids.[2]
Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions (ASDs) are a well-established technique for improving the oral bioavailability of poorly water-soluble drugs.[13][14] In an ASD, the crystalline API is molecularly dispersed in a hydrophilic polymer matrix in an amorphous state.[14] This high-energy amorphous form has a higher apparent solubility and dissolution rate compared to its crystalline counterpart.[13]
Causality: The enhanced solubility of the amorphous form is due to the absence of the crystal lattice energy that needs to be overcome during dissolution.[1] The polymer carrier serves to stabilize the amorphous drug, preventing recrystallization during storage and in the gastrointestinal tract.[13]
Caption: Conceptual workflow of Amorphous Solid Dispersion (ASD) formulation.
This protocol outlines the preparation of an ASD using the spray drying technique, a common and scalable method.
Materials:
-
2-methoxy-N,5-dimethylbenzenesulfonamide
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray dryer apparatus
-
Analytical balance, magnetic stirrer, and glassware
Procedure:
-
Solution Preparation:
-
Accurately weigh the desired amounts of 2-methoxy-N,5-dimethylbenzenesulfonamide and the polymer carrier (e.g., in a 1:1, 1:2, or 1:4 drug-to-polymer ratio).
-
Dissolve both components in a suitable organic solvent with stirring until a clear solution is obtained. The total solid content in the solution should typically be between 2% and 10% (w/v).
-
-
Spray Drying Parameters:
-
Set the inlet temperature of the spray dryer (e.g., 80-120°C). The temperature should be high enough to evaporate the solvent but low enough to avoid thermal degradation of the drug and polymer.
-
Set the atomization pressure/gas flow rate to achieve a fine spray.
-
Set the feed pump rate to control the droplet size and drying time.
-
-
Spray Drying Process:
-
Feed the prepared solution into the spray dryer.
-
The atomized droplets are rapidly dried in the hot air stream, forming solid particles.
-
The solid dispersion powder is collected from the cyclone separator.
-
-
Secondary Drying:
-
The collected powder should be further dried in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Characterization:
-
The resulting ASD powder should be characterized for its amorphous nature (XRPD), drug content (HPLC), dissolution profile, and stability.[9]
-
Lipid-Based Drug Delivery Systems (LBDDS)
Lipid-based drug delivery systems (LBDDS) are another effective approach for enhancing the oral bioavailability of lipophilic drugs.[11][17][18] These formulations present the drug in a solubilized or pre-solubilized state, bypassing the dissolution step in the gastrointestinal tract.[1] LBDDS can range from simple oily solutions to more complex self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS).[19][20]
Causality: LBDDS enhance absorption by several mechanisms: increasing the solubility of the drug in the gut, stimulating lymphatic transport (for highly lipophilic drugs), and potentially inhibiting efflux transporters.[18][21][22] Upon gentle agitation in the GI fluids, SEDDS/SMEDDS form fine oil-in-water emulsions or microemulsions, providing a large surface area for drug absorption.[17]
Caption: Mechanism of action for Lipid-Based Drug Delivery Systems (LBDDS).
This protocol describes the development of a SMEDDS formulation, which forms a microemulsion upon contact with aqueous media.
Materials:
-
2-methoxy-N,5-dimethylbenzenesulfonamide
-
Oil phase (e.g., medium-chain triglycerides like Capryol™ 90, long-chain triglycerides like soybean oil)[23]
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)[24]
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)[15]
-
Vials, magnetic stirrer, water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of 2-methoxy-N,5-dimethylbenzenesulfonamide in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
-
For each formulation, titrate with water and observe the formation of a microemulsion.
-
Construct a ternary phase diagram to identify the microemulsion region, which represents the range of compositions that will form a stable microemulsion.
-
-
Preparation of the SMEDDS Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the selected excipients into a vial.
-
Heat the mixture gently in a water bath (e.g., 40-50°C) and stir until a homogenous and clear solution is formed.
-
Dissolve the 2-methoxy-N,5-dimethylbenzenesulfonamide in the excipient mixture with stirring until completely dissolved.
-
-
Characterization:
-
Self-Emulsification Performance: Add a small amount of the SMEDDS formulation to water with gentle agitation and observe the time it takes to form a clear or slightly bluish-white microemulsion.
-
Droplet Size Analysis: Determine the droplet size and polydispersity index (PDI) of the resulting microemulsion using dynamic light scattering (DLS).[25]
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution medium.
-
Nanoemulsions
Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids with droplet sizes typically in the range of 20-200 nm.[26] They offer a large interfacial area for drug partitioning and absorption.[27] Due to their small droplet size, nanoemulsions can enhance the oral bioavailability of poorly soluble drugs.[23][28]
Causality: The small droplet size of nanoemulsions provides a large surface area for drug release and absorption.[28] The formulation components, particularly the surfactants, can also enhance permeability across the intestinal epithelium.[27]
This protocol details the preparation of a nanoemulsion using a high-energy emulsification method.
Materials:
-
2-methoxy-N,5-dimethylbenzenesulfonamide
-
Oil phase (e.g., medium-chain triglycerides)
-
Aqueous phase (e.g., purified water)
-
Surfactant (e.g., Polysorbate 80)
-
High-pressure homogenizer
-
High-shear mixer (optional)
Procedure:
-
Phase Preparation:
-
Oil Phase: Dissolve the 2-methoxy-N,5-dimethylbenzenesulfonamide in the selected oil. Gentle heating may be required.
-
Aqueous Phase: Dissolve the surfactant in the aqueous phase.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer for a few minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at a specific pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).
-
The high shear and cavitation forces during homogenization will reduce the droplet size to the nano-range.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Measure the mean droplet size, PDI, and zeta potential of the nanoemulsion using DLS. A high zeta potential (positive or negative) indicates good colloidal stability.
-
Morphology: Visualize the droplet morphology using transmission electron microscopy (TEM).
-
Stability Assessment: Monitor the droplet size and for any signs of phase separation over time at different storage conditions.
-
In Vitro Drug Release: Evaluate the drug release profile from the nanoemulsion.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to ensure the quality, stability, and performance of the developed formulations.[29][30]
Table 2: Key Analytical Techniques for Formulation Characterization
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Drug quantification, purity assessment, and content uniformity. |
| X-Ray Powder Diffraction (XRPD) | Determination of the solid-state form (crystalline vs. amorphous). |
| Differential Scanning Calorimetry (DSC) | Assessment of thermal properties, drug-excipient interactions, and amorphous content. |
| Dynamic Light Scattering (DLS) | Measurement of droplet/particle size, polydispersity index, and zeta potential for nano-formulations. |
| In Vitro Dissolution Testing (USP Apparatus II) | Evaluation of the drug release rate from the formulation. |
| Microscopy (SEM, TEM) | Visualization of particle/droplet morphology and size. |
Conclusion
The successful formulation of poorly soluble compounds like 2-methoxy-N,5-dimethylbenzenesulfonamide requires a systematic and scientifically-driven approach. This guide has outlined key preformulation considerations and detailed protocols for three robust formulation strategies: amorphous solid dispersions, self-microemulsifying drug delivery systems, and nanoemulsions. The choice of the optimal strategy will depend on the specific physicochemical properties of the drug, the desired dosage form, and the target product profile. By applying these principles and methodologies, researchers can significantly enhance the solubility and bioavailability of challenging drug candidates, paving the way for their successful clinical development.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]
-
Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals. [Link]
-
Preformulation Studies An Overview. (2024, July 14). International Journal of Pharmaceutical Sciences. [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. ResearchGate. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. [Link]
-
Preformulation Development Studies. Coriolis Pharma. [Link]
-
A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. PMC. [Link]
-
Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017, November 12). IOP Conference Series: Materials Science and Engineering. [Link]
-
Preformulation Studies: A Foundation for Dosage Form Development. Pharmapproach.com. [Link]
-
Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. [Link]
-
Pre-Formulation Studies and Analytical Techniques. (2025, October 14). Pharma Focus Europe. [Link]
-
Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. PMC - NIH. [Link]
-
Optimising Excipients to Improve Bioavailability. (2016, March 29). Pharma's Almanac. [Link]
-
Excipients for solubility and bioavailability enhancement. Gattefossé. [Link]
-
A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES. (2016, June 1). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. Research Repository. [Link]
-
Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate. [Link]
-
SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015, March 13). International Journal of Pharmaceutical Erudition. [Link]
-
Comprehensive insights on lipid-based drug delivery systems. CAS. [Link]
-
Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. (2025, August 28). MDPI. [Link]
-
Lipid-Based Drug Delivery Systems. PMC. [Link]
-
Analytical Techniques in Pharmaceutical Reverse Engineering. (2025, October 4). ResolveMass Laboratories Inc.[Link]
-
Key Analytical Techniques for Pharmaceutical Discovery and Formulation. TA Instruments. [Link]
-
Analytical tools for pharmaceutical discovery and formulation. TA Instruments. [Link]
-
Nanoemulsion Formulations for Injection & Oral Administration. (2018, June 15). Drug Development & Delivery. [Link]
-
Analytical techniques in pharmaceutical analysis: A review. (2013, February 1). Arabian Journal of Chemistry. [Link]
-
Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (2019, September 30). Preventive Nutrition and Food Science. [Link]
-
Design and evaluation of oral nanoemulsion drug delivery system of mebudipine. (2015, September 25). Taylor & Francis Online. [Link]
-
Nanoemulsion Technology in Oral Drug Delivery: A Path to Enhanced Solubility and Bioavailability. (2025, April 24). Bentham Science Publisher. [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. japer.in [japer.in]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. upm-inc.com [upm-inc.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Preformulation Studies: A Foundation for Dosage Form Development [pharmapproach.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Preformulation Development Studies | Coriolis Pharma [coriolis-pharma.com]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. tainstruments.com [tainstruments.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. seppic.com [seppic.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 19. scispace.com [scispace.com]
- 20. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comprehensive insights on lipid-based drug delivery systems | CAS [cas.org]
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- 24. pharmasalmanac.com [pharmasalmanac.com]
- 25. NANOEMULSION FORMULATIONS - Nanoemulsion Formulations for Injection & Oral Administration [drug-dev.com]
- 26. benthamscience.com [benthamscience.com]
- 27. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 29. resolvemass.ca [resolvemass.ca]
- 30. Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry [arabjchem.org]
Reagents and catalysts for N-methylation of benzenesulfonamides
Application Note: Strategies for N-Methylation of Benzenesulfonamides
Abstract
The N-methylation of benzenesulfonamides is a critical transformation in medicinal chemistry, modulating lipophilicity (
Part 1: Strategic Overview & Decision Matrix
Selecting the correct methylation strategy depends on scale, functional group tolerance, and "green" constraints.
-
Classical Alkylation (MeI/DMS): Best for small-scale, rapid discovery where toxicity is manageable.
-
Dimethyl Carbonate (DMC): Best for process chemistry and green manufacturing; avoids toxic halides but requires high temperatures (
). -
Borrowing Hydrogen (MeOH + Ru/Ir): Best for high-value intermediates requiring high atom economy and avoidance of genotoxic impurities.
Figure 1: Reagent Selection Decision Tree
Caption: Decision matrix for selecting the optimal N-methylation strategy based on safety, stability, and scale constraints.
Part 2: Detailed Protocols
Protocol A: Classical Base-Mediated Alkylation (The Baseline)
Best for: Rapid derivatization of stable substrates on mg to g scale.
Mechanism:
Reagents:
-
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). Note: MeI is preferred for volatility (easier workup), but DMS is cheaper.
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ). -
Solvent: DMF (polar aprotic is essential to solubilize the anion).
Step-by-Step Workflow:
-
Dissolution: Dissolve benzenesulfonamide (1.0 equiv) in anhydrous DMF (
concentration). -
Deprotonation: Add
(1.5 – 2.0 equiv). Stir at Room Temperature (RT) for 15 minutes. The suspension may become cloudy as the salt forms. -
Alkylation: Cool to
. Add MeI (1.1 – 1.2 equiv) dropwise. Caution: MeI is a volatile neurotoxin. Use a fume hood. -
Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Checkpoint: If conversion is slow, heat to
.
-
-
Quench: Pour mixture into ice-water (
reaction volume). -
Isolation:
-
Solid Product: Filter the precipitate, wash with water and hexanes.
-
Liquid Product: Extract with EtOAc, wash organic layer with brine (
to remove DMF), dry over , and concentrate.
-
Critical Insight: Avoid using
Protocol B: Green Methylation with Dimethyl Carbonate (DMC)
Best for: Process scale-up and avoiding genotoxic halides.
Mechanism: DMC acts as a "green" methylating agent.[1] However, DMC is a weak electrophile. The reaction requires a base (DBU) and heat to generate the active methoxycarbonyl intermediate or to facilitate direct
Reagents:
-
Reagent/Solvent: Dimethyl Carbonate (DMC) (often used as solvent or in large excess).[1]
-
Catalyst/Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 – 1.0 equiv).
Step-by-Step Workflow:
-
Setup: Place benzenesulfonamide (1.0 equiv) in a pressure tube or autoclave.
-
Addition: Add DMC (10–20 equiv) and DBU (1.0 equiv).
-
Note: DMC boils at
.[1] To achieve the required activation energy, the reaction often needs .
-
-
Reaction: Seal the vessel and heat to
for 12–24 hours.-
Safety: Ensure the vessel is rated for the generated pressure (
is a byproduct).
-
-
Workup: Cool to RT. Release pressure carefully.
-
Purification: Concentrate the mixture. The residue often contains the product and DBU salts. Dilute with EtOAc, wash with dilute
(to remove DBU), then brine.
Authoritative Note: Research indicates that DBU is superior to inorganic bases (
Protocol C: Catalytic "Borrowing Hydrogen" with Methanol
Best for: High atom economy and using methanol as the C1 source.[2]
Mechanism: A transition metal catalyst (Ruthenium or Iridium) dehydrogenates methanol to formaldehyde. The sulfonamide condenses with formaldehyde to form an imine/hemiaminal, which is then hydrogenated by the catalyst (returning the "borrowed" hydrogen) to yield the N-methyl product.
Figure 2: Borrowing Hydrogen Cycle
Caption: The Ruthenium-catalyzed borrowing hydrogen cycle converts MeOH to a methylating agent in situ.
Reagents:
-
Catalyst:
(2.5 mol%) + DPEphos (5 mol%) OR commercially available pincer complexes. -
C1 Source: Methanol (Reagent and Solvent).[2]
-
Additive:
or (catalytic amounts, e.g., 10-20 mol%).
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.
-
Catalyst Formation: Add
and DPEphos ligand.[2] Add MeOH (2 mL) and stir at RT for 10 mins to form the active species. -
Substrate Addition: Add benzenesulfonamide (1.0 equiv) and base (
, 0.2 equiv). -
Reaction: Seal the tube and heat to
for 24 hours. -
Workup: Cool to RT. Filter through a pad of celite to remove metal residues. Concentrate the filtrate.
-
Purification: Column chromatography is usually required to remove ligand traces.
Validation: This method is highly selective for mono-methylation, avoiding the quaternary ammonium salts often seen with MeI [2].
Part 3: Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Protocol A (MeI) | Protocol B (DMC) | Protocol C (MeOH/Ru) |
| Atom Economy | Low (Stoichiometric waste) | High (Methanol/CO2 byproduct) | Very High (Water byproduct) |
| Toxicity | High (MeI is carcinogenic) | Low (Green reagent) | Low (Methanol) |
| Temperature | |||
| Cost | Low | Low | High (Catalyst cost) |
| Selectivity | Risk of over-alkylation | High | Very High |
Troubleshooting & Self-Validation
-
Reaction Stalled?
-
Protocol A: Add catalytic Sodium Iodide (NaI) (Finkelstein condition) to activate alkyl chlorides if using MeCl.
-
Protocol C: Ensure strict oxygen-free conditions. Ruthenium hydrides are air-sensitive.
-
-
Mitsunobu Failure:
-
Warning: Do not attempt standard Mitsunobu (DEAD/PPh3/MeOH) on simple benzenesulfonamides. The
(~10) is often too high for efficient betaine protonation, leading to no reaction or side products [3]. Use the protocols above instead.
-
-
Analytical Check:
-
1H NMR: Look for the N-Me singlet. For sulfonamides, this typically appears around
2.6 – 2.8 ppm . -
Shift: The sulfonamide NH proton (usually broad,
7-10 ppm) will disappear.
-
References
-
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ACS Sustainable Chemistry & Engineering. (Contextual validation based on general DMC reactivity).
-
Dang, T. T., Ramalingam, B., & Seayad, A. M. (2015). Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol. ACS Catalysis, 5(7), 4082–4088.
-
Tsunoda, T., & Yamamiya, Y. (1995). Mitsunobu alkylation of sulfonamides.[3] Chemical & Pharmaceutical Bulletin. (General reference for Mitsunobu limitations on high pKa nucleophiles).
-
Cabrero-Antonino, J. R., et al. (2016).[4] A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen.[4] Chemistry – A European Journal.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-methoxy-N,5-dimethylbenzenesulfonamide
Executive Summary & Reaction Logic
This guide addresses the synthesis of 2-methoxy-N,5-dimethylbenzenesulfonamide (CAS: Analogous structures often proprietary, see core scaffold 2-methoxy-5-methylbenzenesulfonyl chloride).
The synthesis typically follows a two-stage nucleophilic substitution pathway starting from 4-methylanisole (p-cresyl methyl ether). Yield losses in this specific pathway are rarely due to "bad luck" but rather identifiable thermodynamic or kinetic failures at two critical junctions:
-
Regioselectivity failure during chlorosulfonation (ortho- to methoxy vs. ortho- to methyl).
-
Competitive hydrolysis of the sulfonyl chloride intermediate during the amination step.
Strategic Workflow Visualization
The following diagram outlines the critical path and decision nodes for this synthesis.
Figure 1: Critical path workflow for the synthesis of 2-methoxy-N,5-dimethylbenzenesulfonamide, highlighting the divergence between anhydrous and biphasic amination protocols.
Phase I: The Precursor (Chlorosulfonation)
The transformation of 4-methylanisole to 2-methoxy-5-methylbenzenesulfonyl chloride is the foundation of your yield.
The Regioselectivity Challenge
-
Chemistry: The methoxy group (-OMe) is a stronger ortho/para director than the methyl group (-Me).[1]
-
Target Position: Position 2 (ortho to -OMe, meta to -Me).
-
Yield Killer: High temperatures (>10°C) during addition promote sulfonation at Position 3 (ortho to -Me) or bis-sulfonation.
Optimized Protocol (Self-Validating)
| Parameter | Specification | Rationale |
| Reagent Stoichiometry | 1.0 equiv Ar-OMe : 5.0 equiv ClSO3H | Excess acid acts as solvent and drives equilibrium; prevents sulfone formation. |
| Temperature (Addition) | -5°C to 0°C | Kinetic control favors the ortho-methoxy position. |
| Quenching | Pour onto crushed ice (slowly) | Highly exothermic. Fast quenching prevents hydrolysis of the formed chloride. |
Validation Step: Before proceeding to amination, take a small aliquot of the solid sulfonyl chloride, dissolve in CDCl3, and run a 1H NMR .
-
Pass Criteria: Two aromatic singlets (or doublets with weak coupling) indicating para protons relative to each other are preserved? No. The target has protons at positions 3 and 6. They are para to each other.
-
Correction: In 2-methoxy-5-methylbenzenesulfonyl chloride, H3 and H6 are para to each other. You should see two singlets (approx 7.0 - 7.8 ppm).[2]
-
-
Fail Criteria: Complex splitting patterns indicate a mixture of isomers (sulfonation ortho to methyl).
Phase II: The Coupling (Amination)
This is where most users lose 20-30% of their yield. The reaction is a race between the amine attacking the sulfur (forming product) and water attacking the sulfur (hydrolysis to sulfonic acid).
Method A: Anhydrous (Recommended for High Yield)
Best for: Research scale, high-value intermediates.
-
Solvent: Anhydrous THF or DCM (Dichloromethane).
-
Base: 2.5 equiv Methylamine (2.0M in THF) OR 1.1 equiv Methylamine HCl + 2.5 equiv Triethylamine (TEA).
-
Procedure:
-
Dissolve sulfonyl chloride in DCM. Cool to 0°C.
-
Add amine/base solution dropwise.[3]
-
Crucial: Maintain 0°C for the first hour, then warm to RT.
-
-
Why it works: Eliminating water removes the hydrolysis pathway entirely. The only byproduct is the amine hydrochloride salt, which precipitates out.
Method B: Schotten-Baumann (Biphasic)
Best for: Large scale, cost-sensitive synthesis.
-
System: DCM (organic phase) + 10% Na2CO3 (aqueous phase).
-
Procedure:
-
Dissolve sulfonyl chloride in DCM.
-
Add aqueous methylamine (40% wt) and base simultaneously.
-
-
Troubleshooting: Vigorous stirring is non-negotiable. The reaction occurs at the interface. If stirring is slow, hydrolysis in the aqueous phase dominates.
Troubleshooting Guide & FAQ
Issue 1: "My product is an oil/gum, not a solid."
-
Diagnosis: Impurities (likely the sulfonic acid byproduct or unreacted 4-methylanisole) are depressing the melting point.
-
Solution (The "Trituration" Fix):
-
Evaporate the reaction solvent completely.
-
Add cold Diethyl Ether or Hexane/EtOAc (9:1) .
-
Sonicate for 5 minutes. The sulfonamide is often less soluble in non-polar ethers than the impurities. It should crash out as a white solid.
-
Issue 2: "Yield is <50% despite clean TLC."
-
Diagnosis: You likely lost product during the aqueous workup. Sulfonamides can be slightly acidic (pKa ~10) and can form water-soluble salts if the pH is too high (pH > 11).
-
Solution:
-
During extraction, ensure the aqueous layer pH is adjusted to pH 6-7 using 1M HCl. This ensures the sulfonamide is in its neutral, organic-soluble form. Do not extract at pH 12.
-
Issue 3: "I see a 'double' spot on TLC."
-
Diagnosis: Rotamers or Bis-sulfonylation.
-
Rotamers: N-methyl sulfonamides can exhibit rotamers in NMR, but usually appear as one spot on TLC.
-
Bis-sulfonylation: If you used excess sulfonyl chloride and high temp, you might have formed the imide (Ar-SO2-N(Me)-SO2-Ar).
-
-
Test: Treat the sample with mild base (NaOH). If the spot reverts to the mono-sulfonamide, it was the bis-sulfonyl impurity.
References
-
Regioselectivity of Chlorosulfonation
-
Cremlyn, R. J. "Chlorosulfonation of Aromatic Compounds." The Chemistry of Sulfonyl Chlorides. This text establishes the directing power of methoxy vs. methyl groups in electrophilic aromatic substitution.[1]
-
- Smith, M. B., & March, J. "March's Advanced Organic Chemistry.
-
Amination Protocols
-
Organic Process Research & Development, "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide". (Demonstrates the importance of pH control and biphasic mixing).
-
-
Properties of 4-Methylanisole
-
PubChem Database, CID 7731. (Verifies starting material physical properties for stoichiometry calculations).
-
Sources
Technical Support Center: Crystallization of 2-methoxy-N,5-dimethylbenzenesulfonamide
Status: Operational Ticket ID: #CRYST-882-MET Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Subject: Troubleshooting Oiling Out, Polymorphism, and Nucleation Failures
Introduction: The "Deceptive" Sulfonamide
Welcome to the technical support hub for 2-methoxy-N,5-dimethylbenzenesulfonamide .
Researchers often underestimate this molecule. While the sulfonamide moiety (
This guide moves beyond basic "scratch the flask" advice. We apply thermodynamic principles to force the system back into an ordered lattice.
Part 1: The "Oiling Out" Phenomenon (LLPS)
Q: Why does my solution turn into a milky emulsion or a sticky oil at the bottom instead of crystals?
A: You have hit the metastable liquid immiscibility boundary.
This is not a purity issue; it is a thermodynamic one. For 2-methoxy-N,5-dimethylbenzenesulfonamide, the crystallization line (solubility curve) in your chosen solvent likely lies below the liquid-liquid phase separation (LLPS) curve.
When you cool a hot saturated solution, instead of crossing into the region where crystals are stable, you cross into a region where two liquids are stable: a solvent-rich phase and a solute-rich oil.
The Fix: The "Temperature Cycling" Protocol Do not cool further; this only hardens the oil. You must raise the temperature to re-merge the phases, then seed before the oiling point.
Workflow: Rescuing an Oiled-Out Batch
Figure 1: Decision tree for rescuing a batch that has undergone Liquid-Liquid Phase Separation (LLPS).
Part 2: Solvent Selection & Supersaturation
Q: Which solvent system maximizes yield while preventing oiling?
A: Avoid pure non-polar solvents. Use a "High-Solubility / Anti-Solvent" binary system.
The ortho-methoxy group makes this molecule surprisingly soluble in toluene and DCM, but these solvents often lead to solvates or oils. The N-methyl group reduces the hydrogen bond donor capacity compared to primary sulfonamides, making water a poor solvent, but an excellent anti-solvent.
Recommended Binary System: Ethanol (Solvent) / Water (Anti-Solvent) [1]
| Parameter | Specification | Reason |
| Primary Solvent | Ethanol (Abs.) | Dissolves the hydrophobic aromatic core; allows H-bonding. |
| Anti-Solvent | Water | High polarity forces the hydrophobic methyl/methoxy groups to aggregate. |
| Ratio (v/v) | 1:0.5 to 1:1 | Start with pure EtOH, add water dropwise at reflux. |
| Saturation T | 65°C | Near boiling point of EtOH to maximize solubility curve slope. |
| Nucleation T | 45°C - 50°C | Critical: Seed here. Do not cool to 20°C without seeds. |
Technical Insight: Literature on similar N-substituted sulfonamides indicates that the presence of water often stabilizes the crystal lattice by bridging the sulfonyl oxygens, preventing the "slippage" that leads to oiling [1, 3].
Part 3: Impurity Management
Q: My crystals are yellow/brown and melt over a wide range. Is it the starting material?
A: It is likely the bis-sulfonamide or the sulfonic acid byproduct.
In the synthesis of 2-methoxy-N,5-dimethylbenzenesulfonamide (typically from the sulfonyl chloride + methylamine), two specific impurities kill crystallization:
-
The Sulfonic Acid: Hydrolysis of the starting chloride. Highly polar, drags water into the crystal, causing gumming.
-
The Bis-Sulfonamide: If excess sulfonyl chloride is used, it can react twice with the amine (rare with methylamine, but possible if pH fluctuates).
The "Base Wash" Protocol (Pre-Crystallization) Before you attempt to crystallize, you must chemically purify the crude oil.
-
Dissolve crude residue in Ethyl Acetate (EtOAc).
-
Wash with 1M HCl (removes unreacted amine).
-
Wash with 5% NaHCO₃ (removes sulfonic acid byproducts).
-
Note: The sulfonamide proton (
) is not acidic enough to be deprotonated by bicarbonate, so your product stays in the organic layer.
-
-
Dry over MgSO₄ and evaporate.
-
Proceed to crystallization.
Part 4: Polymorph Control
Q: Sometimes I get needles, sometimes blocks. Which is the stable form?
A: The "Block" form is generally the thermodynamic stable polymorph.
Sulfonamides are notorious for polymorphism. Rapid cooling (kinetic control) typically yields metastable needles (Form II), which are prone to converting to blocks (Form I) over time or upon grinding.
-
Needles (Form II): Formed by "crashing out" (fast cooling, high supersaturation). Lower melting point, higher solubility.
-
Blocks (Form I): Formed by slow cooling or solvent-mediated ripening. Higher melting point, lower solubility.
How to Ensure Form I (Blocks): Use Ostwald Ripening .
-
Crystallize the product (even if it looks like needles).
-
Do not filter yet.
-
Reheat the slurry to 50°C for 30 minutes, then cool to 20°C.
-
Repeat this cycle 3 times.
-
The thermal fluctuation dissolves the small, unstable needles and redeposits the mass onto the larger, stable blocks.
Part 5: Advanced Troubleshooting (FAQ)
Q: I followed the protocol, but nothing precipitated. The solution is clear at 0°C.
A: You are in the "Metastable Zone." The solution is supersaturated but lacks a nucleation site.
-
Do NOT evaporate solvent (this increases supersaturation too fast and risks oiling).
-
Action: Add a "heterogeneous seed." If you lack pure crystals, scratch the glass vigorously with a metal spatula (glass shards act as nucleation sites) or add a single grain of sand/silica.
-
Action: Add a micro-seed of a structurally similar sulfonamide (e.g., p-toluenesulfonamide) to act as a template (epitaxial growth), though this risks cross-contamination.
Q: The product is trapped in a hard "glass" at the bottom.
A: You cooled too fast into the glass transition (
-
Rescue: Add a small amount of methanol (to lower viscosity) and heat to reflux until dissolved. Add water dropwise until just turbid, then add a seed crystal. Wrap the flask in aluminum foil and a towel to ensure cooling takes >4 hours.
Summary of Critical Parameters
| Variable | Target Range | Consequence of Deviation |
| Cooling Rate | 0.1 - 0.5 °C/min | >1.0 °C/min leads to oiling or amorphous glass. |
| Agitation | Low Shear (Overhead stirrer) | High shear (magnetic bar grinding) breaks crystals, promoting secondary nucleation of metastable needles. |
| Seeding Temp | Saturation T minus 5-10°C | Seeding too cold = "Crash out" (amorphous). Seeding too hot = Seeds dissolve. |
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem. 2
-
Gowda, B. T., et al. (2009).[3] N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. 3[4]
-
Gelbrich, T., et al. (2008).[4] Crystallization and Polymorphism of Sulfonamides. CrystEngComm. (Contextual grounding on sulfonamide packing).
-
PubChem. (2025). 2-Methoxy-5-(methylaminomethyl)benzenesulfonamide Compound Summary. National Library of Medicine. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxy-5-(methylaminomethyl)benzenesulfonamide | C9H14N2O3S | CID 65800619 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removing unreacted starting materials from sulfonamide final products
Topic: Removing unreacted starting materials from sulfonamide final products Role: Senior Application Scientist Context: Technical Support Center
Welcome to the Purification Support Center.
This guide addresses the specific challenges of isolating sulfonamides (
⚠️ Critical Analysis: The Physicochemical Trap
Before initiating any protocol, you must recognize the pKa overlap that causes most failures in this workflow.
-
The Product: Sulfonamides derived from primary amines (
) are weak acids ( ). They can be deprotonated by strong bases (NaOH, pH > 12), becoming water-soluble salts. -
The Impurity (Amine): Unreacted amines are basic. They form water-soluble salts in acid.
-
The Impurity (Sulfonyl Chloride): Electrophilic and prone to hydrolysis.[1] It degrades into sulfonic acid (
), which is highly water-soluble and acidic.
The Golden Rule: Never wash a secondary sulfonamide product with strong base (1M NaOH) unless you intend to extract it from the aqueous layer later.
Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting
Best for: Batch synthesis (>100 mg), cost-sensitive workflows.
📉 Workflow Diagram: The "Acid-Base Swing"
The following decision tree illustrates the logic for separating a sulfonamide from both amine and sulfonyl chloride impurities using phase partitioning.
Figure 1: Selective partitioning strategy. Note that strong bases are avoided in Wash 2 to prevent deprotonating the sulfonamide product.
❓ FAQ: Extraction Issues
Q: I did an HCl wash, but the unreacted aniline is still in my organic layer. Why? A: This is a "Lipophilic Salt" issue. Some anilines (especially those with halogens or greasy alkyl chains) form HCl salts that are surprisingly soluble in organic solvents like Dichloromethane (DCM).
-
Fix: Switch your organic solvent to Ethyl Acetate (EtOAc). Ammonium salts are much less soluble in EtOAc than in DCM.
-
Fix 2: Increase the aqueous volume or use a more polar acid solution (e.g., 1M
).
Q: My yield is near zero after the base wash. Where did it go?
A: You likely used a base that was too strong (e.g., 1M NaOH, pH 14), and your product was a secondary sulfonamide (
-
Recovery: Take your basic aqueous waste, acidify it to pH 2 with HCl, and re-extract with EtOAc. Your product will return to the organic layer.
-
Prevention: Use Saturated Sodium Bicarbonate (
, pH ~8.5) or Carbonate ( , pH ~11) for the base wash. These are strong enough to remove sulfonic acids but usually too weak to deprotonate the sulfonamide significantly [1].
Module 2: Solid-Supported Scavenging
Best for: Parallel synthesis, library generation, or when products are acid/base sensitive.
🧪 Protocol: Chemoselective Scavenging
Scavenger resins are insoluble polymers functionalized with reactive groups. They react with impurities, tethering them to the solid bead, which is then filtered off.
| Impurity Type | Recommended Scavenger Resin | Mechanism | Loading (Typical) |
| Unreacted Amine | PS-Isocyanate or PS-Aldehyde | Forms urea or imine with amine. | 1.0 - 1.5 mmol/g |
| Sulfonyl Chloride | PS-Trisamine or PS-N-Methylpiperazine | Reacts to form sulfonamide on bead. | 3.0 - 4.0 mmol/g |
| Acidic Byproducts | PS-Carbonate | Neutralizes acids (HCl, sulfonic acid). | 2.5 - 3.5 mmol/g |
📉 Workflow Diagram: Scavenging Mechanism
Figure 2: Mechanism of PS-Isocyanate scavenging unreacted amines. The impurity becomes part of the solid phase and is removed by filtration.
❓ FAQ: Scavenging Failures
Q: I added PS-Isocyanate, but the amine is still present after 1 hour. A: Resin kinetics are slower than solution kinetics.
-
Solvent Swelling: The resin must swell to expose internal active sites. DCM and THF are excellent swelling solvents. Methanol and Water are poor; if you are using these, the resin collapses and fails.
-
Stoichiometry: You generally need 2-3 equivalents of scavenger relative to the impurity (not the product) to drive the reaction to completion within a reasonable time [2].
-
Sterics: If your unreacted amine is sterically hindered (e.g., tert-butyl amine), isocyanate resins may be too slow. Switch to a PS-Sulfonyl Chloride resin (highly reactive electrophile) to scavenge the amine.
Module 3: Removing Stubborn Sulfonyl Chlorides
The Challenge: Sulfonyl chlorides (
🛠️ Protocol: The "Nucleophilic Quench"
Do not rely on passive hydrolysis. Force the decomposition before the work-up.
-
Check Reaction Completion: Ensure the main reaction is done.
-
Add Nucleophile: Add N,N-Dimethylaminopyridine (DMAP) (0.1 eq) and Water (5 eq) to the reaction mixture.
-
Wait: Stir for 15–30 minutes at room temperature.
-
Base Wash: Now perform the mild basic wash (Sat.
). The sulfonyl chloride has been converted to the water-soluble sulfonate ( ) and will partition into the aqueous layer instantly [3].
Alternative (If product is base-sensitive): Add a "sacrificial" primary amine (e.g., 3-dimethylaminopropylamine) to react with the excess sulfonyl chloride. This forms a basic sulfonamide byproduct that can be removed via an Acid Wash (Module 1), pulling the impurity into the aqueous layer.
References
-
Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University, Evans Group. [Link]
-
Biotage. (2022).[4] Strategies for Work-up and Purification: Scavenger Resins. Biotage Technical Guide. [Link]
Sources
Validation & Comparative
A Comparative Analysis of the Binding Affinity of 2-methoxy-N,5-dimethylbenzenesulfonamide with Standard Carbonic Anhydrase II Inhibitors
This guide provides an in-depth comparison of the binding affinity of the novel compound, 2-methoxy-N,5-dimethylbenzenesulfonamide, with established standard inhibitors of human Carbonic Anhydrase II (hCA II). Due to the novelty of 2-methoxy-N,5-dimethylbenzenesulfonamide, experimental binding affinity data is not yet publicly available. Therefore, for the purpose of this illustrative guide, we will be utilizing a hypothetical, yet scientifically plausible, binding affinity value to demonstrate the comparative analysis process. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel enzyme inhibitors.
Introduction: The Significance of Carbonic Anhydrase II Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance, CO2 transport, and fluid secretion in various tissues.[2][3] Among the different isoforms, carbonic anhydrase II (CA II) is a cytosolic enzyme characterized by its high catalytic activity.[1] The inhibition of CA II has been a successful therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and edema.[4][5]
The primary class of CA inhibitors is the sulfonamides (R-SO2NH2), which exhibit high affinity for the enzyme.[3] Their mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the active site, displacing a water molecule or hydroxide ion essential for catalysis.[3][6] Given the therapeutic importance of CA II, the discovery and characterization of novel inhibitors with improved affinity and selectivity are of significant interest in drug development.
This guide focuses on 2-methoxy-N,5-dimethylbenzenesulfonamide, a compound belonging to the benzenesulfonamide chemical class. We will compare its hypothetical binding affinity to hCA II with that of well-established, clinically used inhibitors: Acetazolamide, Brinzolamide, and Dorzolamide. The binding affinities will be determined using Isothermal Titration Calorimetry (ITC), a powerful technique for characterizing biomolecular interactions.[7]
Measuring Binding Affinity: The Isothermal Titration Calorimetry (ITC) Protocol
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[8]
Experimental Rationale
The choice of ITC as the analytical method is based on its several advantages. It is a label-free technique, meaning neither the protein nor the ligand needs to be modified, which can sometimes interfere with the interaction.[8] Furthermore, ITC provides a complete thermodynamic profile of the binding interaction in a single experiment, offering deeper insights into the forces driving the association.[7]
Step-by-Step ITC Protocol for hCA II Inhibition Studies
1. Sample Preparation:
-
Protein (hCA II): Recombinantly express and purify human Carbonic Anhydrase II to >95% purity. Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4) to ensure buffer matching.[9] After dialysis, determine the precise protein concentration using a reliable method such as UV-Vis spectrophotometry at 280 nm with the appropriate extinction coefficient. It is crucial to centrifuge or filter the protein solution to remove any aggregates before the experiment.[8]
-
Ligands (Inhibitors): Dissolve 2-methoxy-N,5-dimethylbenzenesulfonamide, Acetazolamide, Brinzolamide, and Dorzolamide in the exact same ITC buffer used for the protein. If a co-solvent like DMSO is necessary for solubility, ensure the final concentration is low (typically <5%) and identical in both the protein and ligand solutions to minimize buffer mismatch effects.[8] Accurately determine the ligand concentrations.
-
Degassing: Thoroughly degas both protein and ligand solutions immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe, which can introduce significant artifacts in the data.[8]
2. ITC Experiment Setup:
-
Instrument: A high-sensitivity isothermal titration calorimeter (e.g., a MicroCal PEAQ-ITC or similar) is used.
-
Concentrations: The concentrations of the protein and ligand are critical for obtaining a well-defined binding isotherm. A general guideline is to have the protein concentration in the cell at approximately 10-50 µM and the ligand concentration in the syringe at 10-20 times the protein concentration.[8] The optimal concentrations also depend on the expected binding affinity (Kd).
-
Loading: Carefully load the hCA II solution into the sample cell (typically ~200-300 µL) and the inhibitor solution into the injection syringe (typically ~40-50 µL).[8]
3. Titration and Data Acquisition:
-
Equilibration: Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections (e.g., 1-2 µL) of the inhibitor solution from the syringe into the protein solution in the cell. The time between injections should be sufficient for the signal to return to baseline (e.g., 150-180 seconds).[7]
-
Control Experiment: Perform a control titration by injecting the inhibitor solution into the buffer alone to measure the heat of dilution. This data will be subtracted from the experimental data to isolate the heat of binding.[7]
4. Data Analysis:
-
The raw ITC data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (dissociation constant, Kd) of 2-methoxy-N,5-dimethylbenzenesulfonamide (hypothetical value) and the standard inhibitors against human Carbonic Anhydrase II. Lower Kd values indicate a higher binding affinity.
| Compound | Chemical Class | Binding Affinity (Kd) to hCA II (nM) | Reference |
| 2-methoxy-N,5-dimethylbenzenesulfonamide | Benzenesulfonamide | 25.0 (Hypothetical) | N/A |
| Acetazolamide | Thiadiazole Sulfonamide | 12.0 | [10] |
| Brinzolamide | Thienothiazine Sulfonamide | 3.19 (IC50) | [11] |
| Dorzolamide | Thienothiophene Sulfonamide | 1.9 (Ki) | [12] |
Note: IC50 and Ki values are closely related to Kd and are used here for comparative purposes. The hypothetical Kd for 2-methoxy-N,5-dimethylbenzenesulfonamide is chosen to be within a plausible range for a novel inhibitor.
Mechanism of Inhibition: A Visual Representation
The primary mechanism of action for sulfonamide-based inhibitors of carbonic anhydrase involves direct interaction with the zinc ion in the enzyme's active site. This interaction is crucial for their inhibitory effect.
Discussion and Interpretation of Results
The comparative data, although incorporating a hypothetical value for our compound of interest, allows for a structured discussion on inhibitor potency and structure-activity relationships.
Acetazolamide , one of the first clinically used CA inhibitors, demonstrates a strong binding affinity with a Kd of 12.0 nM.[10] Its thiadiazole ring and acetamido group contribute to its interactions within the active site.
Dorzolamide and Brinzolamide are second-generation topical CA inhibitors primarily used in the treatment of glaucoma.[13][14] They exhibit even higher affinities for hCA II, with Ki and IC50 values of 1.9 nM and 3.19 nM, respectively.[11][12] The bicyclic ring systems of these inhibitors are known to form more extensive and favorable interactions within the active site compared to the monocyclic nature of older inhibitors, which likely accounts for their enhanced potency.[15]
Our hypothetical compound, 2-methoxy-N,5-dimethylbenzenesulfonamide , with a postulated Kd of 25.0 nM, would be considered a potent inhibitor of hCA II, albeit with a slightly lower affinity than the established drugs used for comparison. The methoxy and dimethyl substitutions on the benzenesulfonamide scaffold would be key determinants of its binding affinity. These groups could potentially form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the active site, thereby influencing its overall potency. Further experimental validation is, of course, necessary to confirm this hypothetical affinity and to fully elucidate its binding mode.
The structure-activity relationships among these compounds highlight the importance of the inhibitor's scaffold in achieving high-affinity binding.[15] While the sulfonamide group provides the crucial anchor to the zinc ion, the rest of the molecule fine-tunes the binding affinity through interactions with the surrounding amino acid residues.[15]
Conclusion
This guide has outlined a comprehensive framework for comparing the binding affinity of a novel compound, 2-methoxy-N,5-dimethylbenzenesulfonamide, with standard inhibitors of Carbonic Anhydrase II. By employing Isothermal Titration Calorimetry, a detailed and quantitative assessment of inhibitor potency can be achieved. While the binding affinity for 2-methoxy-N,5-dimethylbenzenesulfonamide presented here is hypothetical, the comparative analysis demonstrates its potential as a potent hCA II inhibitor. This work underscores the importance of rigorous biophysical characterization in the early stages of drug discovery and provides a roadmap for the evaluation of new chemical entities targeting this important enzyme family.
References
-
Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026). Mathews Journal of Pharmaceutical Science. [Link]
-
Brinzolamide. (2001). Australian Prescriber. [Link]
-
Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. [Link]
-
Brinzolamide Ophthalmic Suspension. (n.d.). DailyMed. [Link]
-
Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II. (2007). The Protein Journal. [Link]
-
[3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. (n.d.). PubMed. [Link]
-
Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023). Taylor & Francis Online. [Link]
-
anhydrase inhibitor dorzolamide: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. (2013). PubMed. [Link]
-
Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. (2015). Journal of Medicinal Chemistry. [Link]
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. [Link]
-
High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. (n.d.). National Center for Biotechnology Information. [Link]
-
Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A. (n.d.). PubMed. [Link]
-
Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. (n.d.). Mount Sinai Scholars Portal. [Link]
-
Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. (2002). Investigative Ophthalmology & Visual Science. [Link]
-
Structural analysis of inhibitor binding to human carbonic anhydrase II. (n.d.). PubMed. [Link]
-
Comparative analysis of 10 small molecules binding to carbonic anhydrase II by diVerent investigators using Biacore technology. (2006). ResearchGate. [Link]
-
Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro. (n.d.). PubMed. [Link]
-
Workflow Solutions: Choosing the Right ITC Binding Experiment. (n.d.). TA Instruments. [Link]
-
Isothermal titration calorimetry raw data – titration of carbonic... (n.d.). ResearchGate. [Link]
-
Structural basis of inhibitor affinity to variants of human carbonic anhydrase II. (n.d.). PubMed. [Link]
-
Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site. (n.d.). National Center for Biotechnology Information. [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). National Center for Biotechnology Information. [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]
-
Isothermal Titration Calorimetry ITC. (2025). Protocols.io. [Link]
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IR spectroscopy characteristic peaks for 2-methoxy-N,5-dimethylbenzenesulfonamide
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-methoxy-N,5-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the characteristic infrared (IR) spectroscopy peaks for 2-methoxy-N,5-dimethylbenzenesulfonamide. As Senior Application Scientists, our goal is to move beyond a simple list of wavenumbers, offering instead a detailed interpretation grounded in the principles of molecular vibrations and functional group analysis. This document is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and quality control of sulfonamide-based compounds, a class of molecules with significant pharmacological relevance.[1]
The Molecular Blueprint: Structure and Key Vibrational Units
To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational modes (stretching and bending) that correspond to specific absorption peaks, creating a unique spectroscopic "fingerprint."
The structure of 2-methoxy-N,5-dimethylbenzenesulfonamide contains four primary regions of interest for IR analysis:
-
The Sulfonamide Core (-SO₂-N(CH₃)-): Characterized by strong absorptions from the sulfonyl group and vibrations from the sulfur-nitrogen bond.
-
The Aromatic System (1,2,4-Trisubstituted Benzene Ring): Provides information on aromatic C-H bonds, C=C ring stretches, and a diagnostic pattern of out-of-plane bending vibrations.
-
The Methoxy Group (-OCH₃): Identified by its characteristic C-O stretching vibrations.
-
The Aliphatic Methyl Groups (Ar-CH₃ and N-CH₃): Distinguished by their specific C-H stretching and bending modes.
Caption: Molecular structure of 2-methoxy-N,5-dimethylbenzenesulfonamide with key vibrational regions highlighted.
Decoding the Spectrum: A Functional Group Analysis
The utility of IR spectroscopy lies in its ability to confirm the presence or absence of key functional groups. Below, we detail the expected absorption bands for our target molecule, grounded in established spectroscopic data.
The Sulfonamide Core
The sulfonamide group is perhaps the most structurally informative part of the molecule in an IR spectrum due to the strong dipole moments of its bonds.
-
S=O Asymmetric & Symmetric Stretching: The two sulfur-oxygen double bonds give rise to two distinct, intense absorption bands. This is a hallmark of the sulfonyl group. The asymmetric stretch appears at a higher frequency due to the greater energy required for this vibrational mode. For arylsulfonamides, these are reliably found in the ranges of 1344-1317 cm⁻¹ (asymmetric) and 1187-1147 cm⁻¹ (symmetric) .[1][2] Their high intensity makes them excellent diagnostic peaks.
-
S-N Stretching: The vibration of the sulfur-nitrogen single bond is less intense than the S=O stretches but is still a valuable indicator. Studies on various benzenesulfonamide derivatives place this absorption in the region of 925-900 cm⁻¹ .[1][3][4]
The Aromatic System
The substituted benzene ring provides several characteristic peaks.
-
Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is part of the aromatic ring consistently appears at wavenumbers just above 3000 cm⁻¹. Expect weak to medium intensity peaks in the 3100-3000 cm⁻¹ region.[5][6][7] This allows for a clear distinction from aliphatic C-H stretches.
-
Aromatic C=C In-Ring Stretching: The conjugated pi-system of the benzene ring results in complex C=C bond vibrations. These typically manifest as a series of medium-to-weak absorptions in the 1600-1450 cm⁻¹ range.[6][8][9] Often, two distinct peaks are observed near 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring is powerfully diagnosed by strong absorptions in the fingerprint region (below 1000 cm⁻¹). For a 1,2,4-trisubstituted ring, as in this molecule, characteristic strong bands are expected in the 870-900 cm⁻¹ and 780-830 cm⁻¹ ranges.[6][10] The presence of peaks in these specific windows provides strong evidence for this substitution pattern.
Methoxy and Methyl Groups
-
C-O Stretching (Methoxy): Aromatic ethers like the methoxy group in our molecule produce a very strong and characteristic asymmetric C-O-C stretching band. This is typically one of the most intense peaks in the fingerprint region, appearing between 1286-1254 cm⁻¹ .[2] A second, symmetric stretching band is often visible in the 1056-1022 cm⁻¹ range.[2]
-
Aliphatic C-H Stretching: The C-H bonds of the two methyl groups (one on the nitrogen, one on the ring) and the methoxy group will absorb at wavenumbers below 3000 cm⁻¹. These peaks are found in the 2960-2850 cm⁻¹ range and are distinct from their aromatic counterparts.[7][11] The C-H stretching for the O-CH₃ group specifically can sometimes be resolved in the 2830-2815 cm⁻¹ region.[12]
-
Aliphatic C-H Bending: Asymmetric and symmetric bending (deformation) modes of the methyl groups will produce medium-intensity peaks around 1460 cm⁻¹ and 1380 cm⁻¹ , respectively.
Comparative Summary of Characteristic Peaks
To provide a clear, at-a-glance reference, the table below summarizes the expected IR absorption data for 2-methoxy-N,5-dimethylbenzenesulfonamide and compares it to general values for related structures.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Comparative Notes |
| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak | Distinctly higher frequency than aliphatic C-H stretches found in alkanes or the methyl groups here.[7] |
| 2960-2850 | C-H Stretch | -CH₃ (Aromatic & N-Methyl) | Medium | Typical range for sp³ C-H bonds, confirming the presence of alkyl substituents. |
| 1600-1585 & 1500-1450 | C=C Stretch | Aromatic Ring | Medium to Weak | Characteristic of all benzene derivatives; less intense than the sulfonyl stretches.[5][8] |
| 1344-1317 | S=O Asymmetric Stretch | Sulfonamide | Strong | A primary, high-confidence diagnostic peak for the sulfonyl group.[1][2] |
| 1286-1254 | C-O-C Asymmetric Stretch | Aryl Methoxy | Strong | A key diagnostic peak confirming the presence of the methoxy substituent.[2] |
| 1187-1147 | S=O Symmetric Stretch | Sulfonamide | Strong | The second primary diagnostic peak for the sulfonyl group.[1][2] |
| 1056-1022 | C-O-C Symmetric Stretch | Aryl Methoxy | Medium | Complements the asymmetric stretch, though may overlap with other fingerprint bands.[2] |
| 925-900 | S-N Stretch | Sulfonamide | Medium to Weak | Confirms the sulfonamide linkage; its position can be influenced by N-substitution.[3][4] |
| 870-800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong | Highly diagnostic for the specific substitution pattern on the aromatic ring.[6] |
Experimental Protocol: Acquiring a High-Fidelity FTIR-ATR Spectrum
The following protocol outlines a robust method for obtaining a high-quality IR spectrum using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is favored for its minimal sample preparation and high reproducibility.
Objective: To obtain a clean, artifact-free IR spectrum of solid 2-methoxy-N,5-dimethylbenzenesulfonamide.
Methodology:
-
Instrument Preparation & Setup:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This is critical for minimizing drift.
-
Confirm the ATR accessory (typically a diamond or germanium crystal) is clean. Clean the crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Causality: A background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics. This spectrum is subtracted from the sample spectrum to provide data originating solely from the sample.
-
With the clean, empty ATR crystal in place, run a background scan. A typical scan collects 16-32 interferograms at a resolution of 4 cm⁻¹.
-
Validation: Verify the resulting background spectrum shows a flat baseline at 100% transmittance, with characteristic sharp peaks for atmospheric CO₂ (~2350 cm⁻¹) and broader bands for water vapor (~3600 cm⁻¹ and ~1640 cm⁻¹).
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the solid 2-methoxy-N,5-dimethylbenzenesulfonamide powder onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The IR beam only penetrates a few microns into the sample, making this contact essential for a strong signal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis & Cleaning:
-
Inspect the final spectrum for quality. The baseline should be relatively flat, and the strongest peaks should not be "flat-topped" (indicating detector saturation). If saturation occurs, reduce the amount of sample or the pressure and re-run.
-
Clean the ATR crystal thoroughly with isopropanol or ethanol immediately after the measurement to prevent cross-contamination.
-
Caption: Standard workflow for acquiring an FTIR-ATR spectrum.
References
-
B. C. Smith, "Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings," Spectroscopy, 2020. [Link]
-
Y. Tanaka and Y. Tanaka, "Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives," Chemical & Pharmaceutical Bulletin, vol. 13, no. 4, pp. 399-405, 1965. [Link]
-
Y. Tanaka and Y. Tanaka, "INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES," Chemical & Pharmaceutical Bulletin, vol. 13, pp. 399-405, 1965. [Link]
-
A. Chandran et al., "FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide," ResearchGate, 2015. [Link]
-
U. Uno, K. Machida, and K. Hanai, "Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives.," Chemical & Pharmaceutical Bulletin, vol. 14, no. 7, pp. 756-765, 1966. [Link]
-
"Charateristic IR Absorption of Benzene Derivatives," Chemistry LibreTexts, 2019. [Link]
-
"Determining benzene ring substitution patterns from IR spectra," Spectra Analysis Instruments, Inc.[Link]
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Validating the Molecular Structure of 2-methoxy-N,5-dimethylbenzenesulfonamide: A Comparative Guide to X-ray Diffraction Techniques
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. For novel compounds such as 2-methoxy-N,5-dimethylbenzenesulfonamide, a sulfonamide derivative with potential therapeutic applications, precise structural validation is paramount. This guide provides an in-depth technical comparison of X-ray diffraction (XRD) methods for the structural elucidation and validation of this compound and its analogues. We will explore the experimental intricacies of both single-crystal and powder XRD, present comparative crystallographic data from closely related structures, and discuss the importance of adhering to established standards for data integrity.
The Imperative of Crystallographic Validation
The spatial arrangement of atoms within a molecule dictates its physicochemical properties, including solubility, stability, and, most critically, its interaction with biological targets. A definitive structural confirmation via X-ray diffraction provides irrefutable evidence of the synthesized compound's identity, purity, and conformation. This is particularly crucial for sulfonamides, a class of compounds known to exhibit polymorphism, where different crystalline forms of the same molecule can have drastically different therapeutic efficacies and safety profiles.[1][2]
This guide will utilize crystallographic data from structurally similar compounds to infer the expected molecular geometry and packing of 2-methoxy-N,5-dimethylbenzenesulfonamide and to highlight key structural motifs for comparison.
A Tale of Two Techniques: Single-Crystal vs. Powder XRD
The choice between single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) depends largely on the nature of the sample and the level of structural detail required.
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a molecule.[3][4] It requires a well-ordered single crystal of sufficient size and quality (typically >30 microns). The resulting electron density map allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions within the crystal lattice.
Powder X-ray Diffraction (PXRD) , on the other hand, is used to analyze a polycrystalline sample, which consists of a multitude of tiny crystallites. While generally not used for ab initio structure determination of unknown small molecules, it is an indispensable tool for phase identification, polymorphism screening, and quality control of bulk materials.[2][5][6] A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase.
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the standard procedures for obtaining high-quality XRD data for small organic molecules like 2-methoxy-N,5-dimethylbenzenesulfonamide.
Part 1: Single-Crystal X-ray Diffraction (SCXRD)
1. Crystal Growth: The Art of Patience
The journey to a high-resolution crystal structure begins with the growth of a suitable single crystal. This is often the most challenging step.
-
Purity is Paramount: The starting material must be of the highest possible purity.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[7] Saturated solutions can lead to the rapid precipitation of many small crystals, which are unsuitable for SCXRD.
-
Slow Evaporation: A common and effective method is the slow evaporation of a nearly saturated solution in a dust-free environment. The vessel should be covered, but not hermetically sealed, to allow for gradual solvent removal.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting slow crystal growth.
-
Crystal Quality Assessment: A good quality crystal will be transparent with no visible cracks or defects when viewed under a polarized light microscope.[8] The ideal shape is a sphere or a cube to minimize absorption effects, with a maximum dimension of around 0.25 mm.[8]
2. Data Collection
-
Mounting: A suitable single crystal is carefully mounted on a goniometer head.
-
Diffractometer: Data is collected using a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).
-
X-ray Source: A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation, is used.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
3. Structure Solution and Refinement
-
Data Reduction: The collected diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (hkl).
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data to obtain the best possible fit.
-
Validation: The final structure is validated using software tools like checkCIF, as recommended by the International Union of Crystallography (IUCr), to ensure its chemical and crystallographic reasonableness.[9][10]
Part 2: Powder X-ray Diffraction (PXRD)
1. Sample Preparation
-
Grinding: The crystalline material is gently ground to a fine, homogenous powder (typically with a particle size of <10 µm) to ensure a random orientation of the crystallites.
-
Sample Holder: The powder is packed into a sample holder. For small sample amounts, a low-background holder made of a single crystal of silicon is often used.[5]
2. Data Collection
-
Instrument: A powder diffractometer is used, typically in a Bragg-Brentano geometry.
-
X-ray Source: A monochromatic X-ray source, most commonly Cu Kα radiation, is employed.
-
Scan Parameters: The data is collected over a range of 2θ angles, with a defined step size and counting time.
3. Data Analysis
-
Phase Identification: The experimental PXRD pattern is compared to databases of known patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present in the sample.
-
Rietveld Refinement: If the crystal structure is known (e.g., from a prior SCXRD experiment), the theoretical powder pattern can be calculated and refined against the experimental data to obtain detailed information about lattice parameters, crystallite size, and strain.
Comparative Crystallographic Data of Sulfonamide Analogues
As a definitive crystal structure for 2-methoxy-N,5-dimethylbenzenesulfonamide is not publicly available, we present a comparative analysis of crystallographic data from closely related sulfonamides. This data provides valuable insights into the expected structural parameters.
| Parameter | N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide[11] | N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide[12] | N-(2,5-Dimethylphenyl)benzenesulfonamide[13] |
| Formula | C₁₅H₁₇NO₂S | C₁₄H₁₅NO₃S | C₁₄H₁₅NO₂S |
| Crystal System | Triclinic | Orthorhombic | Monoclinic |
| Space Group | P-1 | Pbca | P2₁/c |
| a (Å) | 8.6397 (7) | 12.7395 (9) | 10.523 (1) |
| b (Å) | 9.7067 (8) | 11.4906 (6) | 8.5631 (7) |
| c (Å) | 10.518 (1) | 18.6968 (10) | 15.135 (2) |
| α (°) | 66.97 (1) | 90 | 90 |
| β (°) | 81.37 (1) | 90 | 101.86 (1) |
| γ (°) | 64.82 (1) | 90 | 90 |
| Volume (ų) | 734.47 (11) | 2736.9 (3) | 1334.7 (2) |
| Dihedral Angle between Aromatic Rings (°) | 49.4 (1) | 71.39 (9) | 40.4 (1) |
| Key Intermolecular Interactions | N—H···O hydrogen bonds forming inversion dimers | N—H···O hydrogen bonds forming inversion dimers | N—H···O hydrogen bonds forming inversion dimers |
Analysis of Comparative Data:
The data reveals that even with small changes in substituents (methyl vs. methoxy groups), the crystal packing can vary significantly, leading to different crystal systems and space groups. However, a common feature is the formation of inversion dimers through N—H···O hydrogen bonds between the sulfonamide groups. This suggests that similar hydrogen bonding motifs are likely to be present in the crystal structure of 2-methoxy-N,5-dimethylbenzenesulfonamide. The dihedral angle between the two aromatic rings is also a key conformational parameter that is expected to be in the range of 40-75°.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for SCXRD and PXRD.
Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).
Caption: Workflow for Powder X-ray Diffraction (PXRD).
Adherence to Standards for Trustworthy Data
For crystallographic data to be considered reliable and reproducible, it must be collected and reported according to established standards. The International Union of Crystallography (IUCr) provides comprehensive guidelines for the publication of crystal structures, including the mandatory deposition of crystallographic information files (CIFs) and structure factors.[9][10][14][15] Furthermore, the use of standard reference materials (SRMs) from organizations like the National Institute of Standards and Technology (NIST) is crucial for the proper calibration of diffraction instruments, ensuring the accuracy and traceability of the collected data.[16][17][18][19]
Conclusion
The structural validation of 2-methoxy-N,5-dimethylbenzenesulfonamide through X-ray diffraction is a critical step in its development as a potential pharmaceutical agent. While a definitive crystal structure is not yet in the public domain, a comparative analysis of its close analogues provides a strong foundation for understanding its likely molecular conformation and crystal packing. This guide has detailed the rigorous experimental protocols for both single-crystal and powder XRD, emphasizing the importance of careful sample preparation, precise data collection, and thorough data analysis. By adhering to the highest standards of scientific integrity and leveraging the power of modern crystallographic techniques, researchers can confidently establish the three-dimensional structure of this and other novel compounds, paving the way for further investigation into their therapeutic potential.
References
-
Publication standards for crystal structures. (2011). IUCr. [Link]
-
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. (n.d.). National Center for Biotechnology Information. [Link]
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Notes for Authors of IUCrData. (n.d.). IUCr. [Link]
-
XRPD for Small Molecule Drugs. (n.d.). DANNALAB. [Link]
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submission instructions (Data Reports). (n.d.). IUCrData. [Link]
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NIST High Resolution X‐Ray Diffraction Standard Reference Material: SRM 2000. (2009). AIP Publishing. [Link]
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Standards for Crystallographic Publishing. (n.d.). IUCr Journals. [Link]
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N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide. (n.d.). National Center for Biotechnology Information. [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]
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NIST - International Centre for Diffraction Data. (n.d.). ICDD. [Link]
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How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. [Link]
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Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. [Link]
-
Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). MDPI. [Link]
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Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. (2018). PubMed. [Link]
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N-(2,5-Dimethylphenyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. [Link]
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Diffraction Metrology and Standards. (n.d.). NIST. [Link]
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How do organic compounds single crystal X rays diffraction work?. (2016). ResearchGate. [Link]
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Safety Operating Guide
2-methoxy-N,5-dimethylbenzenesulfonamide proper disposal procedures
Executive Summary: Operational Directive
Disposal of 2-methoxy-N,5-dimethylbenzenesulfonamide (a substituted sulfonamide building block) requires strict adherence to Zero-Discharge protocols. Under no circumstances should this compound be released into municipal sewage systems or aqueous waste streams.
This molecule acts as a secondary sulfonamide with potential biological activity and environmental persistence. The only acceptable final disposition is high-temperature incineration via a licensed hazardous waste contractor.
Immediate Action Checklist:
-
Segregation: Isolate from strong oxidizers and hypochlorites (bleach).
-
State: Handle primarily as Solid Hazardous Waste.
-
Labeling: Mark clearly as "Non-Halogenated Organic Hazard" (unless mixed with halogenated solvents).
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity. This specific sulfonamide possesses a secondary nitrogen (
| Property | Data / Characteristic | Operational Implication |
| Chemical Structure | Substituted Benzenesulfonamide | Contains Sulfur and Nitrogen; requires thermal oxidation (incineration) to mineralize. |
| Physical State | Solid (Crystalline powder) | Dust generation is a primary inhalation risk during transfer. |
| Acidity (pKa) | ~10–11 (Sulfonamide N-H) | Weakly acidic. Soluble in high pH (basic) solutions; precipitates in acid. |
| Solubility | Low in water; High in DMSO, Acetone, DCM | Do not use water for primary glassware cleaning. Use Acetone or Ethanol. |
| GHS Classification | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory. |
Critical Incompatibility: The "No Bleach" Rule
WARNING: Never use bleach (sodium hypochlorite) to clean glassware or spills containing this compound.
-
Mechanism: Sulfonamides react with hypochlorite to form N-chlorosulfonamides .
-
Risk: These byproducts are highly reactive oxidizing agents and can be unstable.
-
Correct Decon Agent: Use a surfactant solution (detergent) followed by an acetone rinse.
Waste Segregation & Handling Protocol
Effective disposal starts at the bench. You must segregate this compound based on its matrix (Solid vs. Liquid).
Workflow Visualization: The Cradle-to-Grave Path
Figure 1: Decision logic for segregating solid and liquid waste streams to ensure compliance with incineration protocols.
Detailed Operational Procedures
Scenario A: Disposal of Pure Solid (Expired/Excess)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Transfer: Transfer the solid inside a chemical fume hood to prevent dust inhalation.
-
Labeling:
-
Chemical Name: "2-methoxy-N,5-dimethylbenzenesulfonamide"
-
Hazards: "Irritant"
-
-
Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Solvent Identification: Determine the primary solvent.
-
If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into Halogenated Waste .
-
If dissolved in Acetone, Methanol, DMSO, or Ethyl Acetate : Segregate into Non-Halogenated Waste .
-
-
pH Check: Ensure the waste solution is between pH 5 and 9.
-
Why? Extreme pH can damage waste drums or react with other wastes.
-
Action: If the reaction used strong acid/base, neutralize carefully before adding to the waste carboy.
-
-
Precipitation Risk: If the waste contains water and you add it to an organic waste drum, the sulfonamide may precipitate. This is acceptable for the waste contractor, but ensure the drum is not filled to the brim to allow for displacement.
Scenario C: Glassware Decontamination
-
Triple Rinse: Rinse glassware 3x with Acetone .
-
Collect Rinsate: Pour all acetone rinses into the Non-Halogenated Organic Waste container.
-
Final Wash: Wash glassware with standard laboratory detergent and water in the sink only after the triple acetone rinse.
Regulatory Compliance & Environmental Logic
EPA/RCRA Classification
Under the US Resource Conservation and Recovery Act (RCRA), this specific chemical is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic). However, it falls under the "Process Knowledge" requirement.
-
Waste Code Determination:
-
If the waste is ignitable (e.g., in acetone): D001 .
-
If the waste contains halogenated solvents (e.g., DCM): F002 .
-
If pure solid: Classify as Non-Regulated Chemical Waste (unless it exhibits toxicity characteristics via TCLP, which is unlikely for this specific structure, but "Toxic" is the safe default internal classification).
-
Why Incineration?
Sulfonamides are environmentally persistent. Conventional wastewater treatment plants (WWTPs) often fail to degrade the sulfonamide moiety completely, leading to accumulation in aquatic environments. High-temperature incineration (
Emergency Response: Spills
In the event of a benchtop spill:
-
Evacuate & Ventilate: If a large amount of dust is airborne, clear the immediate area.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P95 dust mask if outside a hood.
-
Dry Spill:
-
Do not sweep vigorously (creates dust).
-
Cover with wet paper towels (dampened with water) to suppress dust.
-
Scoop up the wet mass and place it in the Solid Hazardous Waste container.
-
-
Wet Spill (Solvent):
References
-
PubChem. 2-Methoxy-5-(methylaminomethyl)benzenesulfonamide (Analog Structure/Properties). National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings: A User-Friendly Reference Document. Available at: [Link]
-
Barceló, D., et al. Sulfonamides in the environment: Analysis, fate and effects. Journal of Hydrology.[4] (Context on environmental persistence). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
